molecular formula C6H7FN2 B584366 4-Ethyl-5-fluoropyrimidine-d3 CAS No. 1794786-17-6

4-Ethyl-5-fluoropyrimidine-d3

Katalognummer: B584366
CAS-Nummer: 1794786-17-6
Molekulargewicht: 129.153
InChI-Schlüssel: AYZDRTRWCASUFO-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analog of a fluorinated pyrimidine, a class of compounds with significant versatility in medicinal chemistry and drug discovery . Its structure incorporates both fluorine and deuterium atoms, which are valuable tools for modifying the pharmacokinetic and metabolic properties of drug candidates . Fluorine introduction can influence a molecule's conformation, potency, selectivity, and metabolic stability , while deuterium can be used to create isotopically labelled standards or to potentially alter a compound's metabolic profile through the Deuterium Isotope Effect . This compound serves as a key synthetic intermediate and building block for the development of novel therapeutic agents. Pyrimidine-based scaffolds are extensively researched for a wide spectrum of activities, including anticancer, anti-infective, and anti-inflammatory applications . Specifically, 4-Ethyl-5-fluoropyrimidine-d3 is identified as a labelled impurity of Voriconazole, making it a critical reference standard in pharmaceutical analysis for ensuring drug quality and safety . Researchers utilize this compound in the synthesis of more complex molecules, in metabolic studies, and in analytical method development.

Eigenschaften

CAS-Nummer

1794786-17-6

Molekularformel

C6H7FN2

Molekulargewicht

129.153

IUPAC-Name

5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine

InChI

InChI=1S/C6H7FN2/c1-2-6-5(7)3-8-4-9-6/h3-4H,2H2,1H3/i1D3

InChI-Schlüssel

AYZDRTRWCASUFO-FIBGUPNXSA-N

SMILES

CCC1=NC=NC=C1F

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Monograph: Characterization and Application of 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-5-fluoropyrimidine-d3 (CAS: 1794786-17-6) is a stable isotope-labeled pyrimidine derivative primarily utilized as an internal standard (IS) in the bioanalysis of antifungal agents, specifically Voriconazole and its metabolic intermediates.[1][2] As a deuterated analog of the key Voriconazole intermediate (4-Ethyl-5-fluoropyrimidine), it provides mass-shifted spectral differentiation (+3 Da) essential for eliminating matrix effects during LC-MS/MS quantification.

This guide details the physicochemical properties, structural topology, synthesis logic, and validated experimental protocols for utilizing this compound in pharmaceutical R&D.

Chemical Identity and Structural Topology[3]

The utility of 4-Ethyl-5-fluoropyrimidine-d3 lies in its isotopic purity and specific labeling position. The three deuterium atoms are located on the terminal methyl carbon of the ethyl side chain (


), ensuring metabolic stability and preventing deuterium scrambling during standard extraction protocols.
Physicochemical Data Table
PropertySpecification
Chemical Name 4-(Ethyl-d3)-5-fluoropyrimidine
CAS Number 1794786-17-6
Molecular Formula

Molecular Weight 129.15 g/mol (Labeled) vs. 126.13 g/mol (Unlabeled)
Isotopic Purity

atom D
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Slightly soluble in water
Appearance Colorless to pale yellow oil or low-melting solid
SMILES [2H]C([2H])([2H])Cc1ncncc1F
Structural Visualization

The following diagram illustrates the molecular topology, highlighting the electron-deficient pyrimidine core and the specific site of deuteration.

ChemicalStructure Figure 1: Topology of 4-Ethyl-5-fluoropyrimidine-d3 highlighting the stable isotope tag (Red). C4 C4 C5 C5 C4->C5 CH2 CH2 C4->CH2 Pos 4 N3 N C5->N3 F F C5->F Pos 5 N1 N N1->C4 N3->N1 Ring CD3 CD3 CH2->CD3 Label Site

Synthesis Logic and Causality

The synthesis of the d3-analog generally mirrors the industrial route for the unlabeled Voriconazole intermediate but necessitates the introduction of a deuterated precursor early in the pathway to maximize yield and isotopic incorporation.

Retrosynthetic Analysis

The core pyrimidine ring is typically constructed via condensation. The ethyl group is the variable vector.

  • Precursor Selection: The synthesis likely employs Ethyl-d3-magnesium bromide or a deuterated keto-ester (e.g., Ethyl-d5-acetoacetate ) reacting with a fluorinated formate or formamide equivalent.

  • Cyclization: Condensation of the deuterated

    
    -keto ester with formamide/amidine yields the pyrimidinol, which is subsequently converted to the target.
    
Industrial Relevance (Voriconazole Pathway)

In the commercial synthesis of Voriconazole, the unlabeled parent (4-ethyl-5-fluoropyrimidine) is often derived from 4-chloro-6-ethyl-5-fluoropyrimidine via dechlorination. For the labeled standard, a de novo synthesis using labeled starting materials is preferred over H/D exchange to ensure the label is on the alkyl chain rather than the exchangeable aromatic protons.

SynthesisPath Figure 2: General Retrosynthetic Logic for Ethyl-d3 Pyrimidine Analogs. Start Start: Deuterated Precursor (e.g., Ethyl-d3-halide) Step1 Step 1: Alkylation/Acylation Formation of d3-labeled beta-keto ester Start->Step1 Activation Step2 Step 2: Cyclization (+ Formamide/Amidine) Step1->Step2 Condensation Inter Intermediate: 6-(Ethyl-d3)-5-fluoropyrimidin-4-ol Step2->Inter Step3 Step 3: Dechlorination/Reduction (If starting from chloro-intermediate) Inter->Step3 Functional Group Interconversion Final Target: 4-Ethyl-5-fluoropyrimidine-d3 Step3->Final

Experimental Protocol: Internal Standard Preparation

Materials Required[3][6][7]
  • Analyte: 4-Ethyl-5-fluoropyrimidine-d3 (>98% purity).

  • Solvent: LC-MS grade Methanol (MeOH).

  • Storage: Amber glass vials (silanized to prevent adsorption).

Stock Solution Workflow
  • Weighing: Accurately weigh 1.0 mg of the d3-standard into a 1.5 mL amber vial. Note: Do not use plastic microcentrifuge tubes for long-term storage as fluorinated pyrimidines can leach plasticizers.

  • Dissolution: Add 1.0 mL of MeOH to yield a 1.0 mg/mL (1000 ppm) master stock. Vortex for 30 seconds.

  • Verification: Check for clarity. If particulates persist, sonicate for 2 minutes at ambient temperature.

  • Aliquot & Store: Aliquot 100 µL portions into cryovials. Store at -80°C . Stability is validated for 6 months under these conditions.

Working Solution (Spiking)

For bioanalysis (e.g., plasma extraction):

  • Dilute the master stock 1:1000 in 50:50 MeOH:Water to achieve 1.0 µg/mL .

  • Add 10 µL of this working solution to 100 µL of biological matrix before protein precipitation. This ensures the IS tracks the analyte through the entire extraction efficiency (recovery) process.

Analytical Application: LC-MS/MS Validation

The primary use case for this molecule is correcting for matrix effects (ion suppression/enhancement) in the quantification of Voriconazole impurities.

Mass Transitions (MRM)

Using a Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS), set the following transitions. The +3 Da shift prevents "cross-talk" from the natural isotopes of the unlabeled analyte.

CompoundPrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Analyte (Unlabeled) 127.1 [M+H]

107.13025
IS (d3-Labeled) 130.1 [M+H]

110.1 3025

Rationale: The loss of 20 Da corresponds to HF (Hydrogen Fluoride). The d3-label remains on the ethyl fragment, which is retained in the product ion or lost depending on the fragmentation pathway. If the ethyl group is lost, the mass shift would disappear. Crucial Check: Ensure the transition selected retains the ethyl group or the fragmentation pattern is consistent. For pyrimidines, ring cleavage is common. The transition 130.1 -> 110.1 suggests loss of HF (20 Da), meaning the d3-ethyl group remains intact on the fragment, preserving the +3 Da shift.

Method Validation Diagram

The following DOT diagram outlines the critical path for validating this Internal Standard in a regulated (GLP) environment.

ValidationWorkflow Figure 3: LC-MS/MS Bioanalytical Workflow utilizing d3-IS normalization. cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Matrix (Plasma/Serum) Spike Spike IS (4-Ethyl-5-fluoropyrimidine-d3) Sample->Spike PPT Protein Precipitation (ACN/MeOH) Spike->PPT Inject Injection PPT->Inject Supernatant Sep C18 Separation Inject->Sep Detect MRM Detection (127.1 / 130.1) Sep->Detect Data Data Processing: Ratio (Analyte Area / IS Area) Detect->Data Validation Validation Parameters: 1. Linearity 2. Recovery (IS normalized) 3. Matrix Factor Data->Validation

References

  • Butters, M., et al. (2001). "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, 5(1), 28-36.

Sources

Navigating Precision in Pharmaceutical Analysis: A Technical Guide to 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Ethyl-5-fluoropyrimidine-d3 (CAS No. 1794786-17-6), a deuterated analog of a known impurity of the broad-spectrum antifungal agent, Voriconazole.[1] While seemingly a niche molecule, its significance lies in its application as a stable isotope-labeled internal standard (SIL-IS) for highly sensitive and accurate bioanalytical studies. This guide will delve into the core principles of its utility, a plausible synthetic route, its physicochemical properties, and a detailed protocol for its application in quantitative analysis. We will explore the fundamental concept of the kinetic isotope effect and how it underpins the value of deuterated compounds in modern drug development. This document is intended for researchers, scientists, and drug development professionals who seek to enhance the precision and reliability of their analytical methodologies.

Introduction: The Unseen Importance of Labeled Impurities

In the landscape of pharmaceutical development, the focus is often on the active pharmaceutical ingredient (API). However, the meticulous tracking and quantification of impurities and metabolites are equally critical for ensuring drug safety and efficacy. 4-Ethyl-5-fluoropyrimidine is a known process impurity in the synthesis of Voriconazole.[1] Its deuterated counterpart, 4-Ethyl-5-fluoropyrimidine-d3, serves a crucial role as an internal standard in analytical methods, particularly those employing mass spectrometry.

The substitution of three hydrogen atoms with deuterium on the ethyl group provides a mass shift that allows for its differentiation from the non-labeled analyte, without significantly altering its chemical properties. This seemingly subtle modification is the cornerstone of its utility, enabling precise quantification by correcting for variability in sample preparation and instrument response.

Physicochemical Properties and Identification

A comprehensive understanding of a reference standard's properties is fundamental to its effective use. The key identifiers and properties of 4-Ethyl-5-fluoropyrimidine-d3 are summarized below.

PropertyValueSource
CAS Number 1794786-17-6,
Molecular Formula C₆D₃H₄FN₂
Molecular Weight 129.15 g/mol
Synonyms 5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidine
Appearance Neat (liquid or solid)

The Scientific Rationale: Deuteration and the Kinetic Isotope Effect

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful tool in medicinal chemistry and drug metabolism studies.[2] Deuterium is chemically similar to hydrogen but possesses an additional neutron, making it approximately twice as heavy.[2] This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The increased bond strength of C-D bonds makes them more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect (KIE) .[2] In drug molecules, this can significantly slow down metabolism, leading to a longer half-life and potentially improved therapeutic profiles. While 4-Ethyl-5-fluoropyrimidine-d3 is primarily used as an analytical standard, the principle of the KIE is fundamental to the broader field of deuterated drugs.

Diagram: The Kinetic Isotope Effect

KIE cluster_CH C-H Bond Cleavage cluster_CD C-D Bond Cleavage CH_bond Drug-C-H Metabolism_CH Metabolic Enzyme CH_bond->Metabolism_CH Lower Activation Energy Metabolite_CH Metabolite + H Metabolism_CH->Metabolite_CH Faster Reaction Rate CD_bond Drug-C-D Metabolism_CD Metabolic Enzyme CD_bond->Metabolism_CD Higher Activation Energy Metabolite_CD Metabolite + D Metabolism_CD->Metabolite_CD Slower Reaction Rate

Caption: The stronger C-D bond requires more energy for cleavage by metabolic enzymes, resulting in a slower rate of metabolism compared to the C-H bond.

Proposed Synthetic Pathway

While the exact proprietary synthesis of 4-Ethyl-5-fluoropyrimidine-d3 may not be publicly available, a plausible synthetic route can be devised based on established pyrimidine synthesis methodologies and techniques for introducing deuterated alkyl groups. A likely approach involves the synthesis of the core 5-fluoropyrimidine ring followed by the introduction of the deuterated ethyl group.

A potential precursor is 6-ethyl-5-fluoro-4-hydroxy pyrimidine, an important intermediate in the synthesis of Voriconazole.[3] A key step would be the introduction of the deuterated ethyl group, which could be achieved using a deuterated ethylating agent.

Experimental Protocol: Hypothetical Synthesis of 4-Ethyl-5-fluoropyrimidine-d3

Step 1: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine

  • React ethyl fluoroacetate with propionyl chloride in the presence of a suitable base (e.g., sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) to form 2-fluoro-3-oxopentanoic acid ethyl ester.[3]

  • Cyclize the resulting ester with formamidine acetate to yield 6-ethyl-5-fluoro-4-hydroxy pyrimidine.[3]

Step 2: Chlorination of the Hydroxypyrimidine

  • Treat 6-ethyl-5-fluoro-4-hydroxy pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6-ethyl-5-fluoropyrimidine. This step is a common transformation in pyrimidine chemistry.

Step 3: Introduction of the Deuterated Ethyl Group (Illustrative)

This step is hypothetical and represents one possible method.

  • A Grignard reaction using a deuterated ethyl magnesium halide (e.g., CD₃CD₂MgBr) with a suitable pyrimidine precursor could be employed. However, a more likely industrial approach would involve starting with a deuterated building block.

  • Alternatively, methods involving sulfonium salts as reagents for the introduction of deuterated alkyl groups have been developed and could be adapted.[4]

Step 4: Purification and Characterization

  • The final product would be purified using standard techniques such as column chromatography or preparative HPLC.

  • Characterization would be performed using NMR (¹H, ¹³C, ¹⁹F, and ²H), mass spectrometry (to confirm the mass and isotopic purity), and elemental analysis.

Diagram: Proposed Synthetic Workflow

Synthesis Start Ethyl Fluoroacetate + Propionyl Chloride Intermediate1 2-Fluoro-3-oxo ethyl valerate Start->Intermediate1 Condensation Intermediate2 6-Ethyl-5-fluoro-4-hydroxy pyrimidine Intermediate1->Intermediate2 Cyclization with Formamidine Acetate Intermediate3 4-Chloro-6-ethyl-5-fluoropyrimidine Intermediate2->Intermediate3 Chlorination (e.g., POCl3) FinalProduct 4-Ethyl-5-fluoropyrimidine-d3 Intermediate3->FinalProduct Introduction of Deuterated Ethyl Group DeuteratedReagent Deuterated Ethylating Agent (e.g., CD3CD2MgBr) DeuteratedReagent->FinalProduct

Caption: A plausible multi-step synthesis of 4-Ethyl-5-fluoropyrimidine-d3.

Application as a Stable Isotope-Labeled Internal Standard

The primary and most critical application of 4-Ethyl-5-fluoropyrimidine-d3 is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Rationale for Using a SIL-IS:

  • Minimizing Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate measurements. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

  • Correcting for Sample Loss: During sample preparation (e.g., extraction, derivatization), some of the analyte may be lost. Since the SIL-IS has virtually identical chemical and physical properties to the analyte, it will be lost at the same rate, enabling accurate quantification of the original analyte concentration.

  • Improving Precision and Accuracy: By accounting for variations in sample handling and instrument performance, the use of a SIL-IS significantly enhances the precision, accuracy, and robustness of the analytical method.

Experimental Protocol: Quantitative Analysis using 4-Ethyl-5-fluoropyrimidine-d3 as a SIL-IS

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-Ethyl-5-fluoropyrimidine (the analyte) of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of 4-Ethyl-5-fluoropyrimidine-d3 (the SIL-IS) of known concentration in the same solvent.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

    • Add a constant, known amount of the SIL-IS to each calibration standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To an aliquot of the unknown biological sample, add the same constant, known amount of the SIL-IS as was added to the calibration standards.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto an appropriate LC column for chromatographic separation.

    • Detect the analyte and the SIL-IS using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the SIL-IS should be optimized.

  • Data Analysis:

    • For each sample, calculate the peak area ratio of the analyte to the SIL-IS.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

4-Ethyl-5-fluoropyrimidine-d3, while not a therapeutic agent itself, is an indispensable tool for the researchers and scientists dedicated to ensuring the quality and safety of pharmaceuticals like Voriconazole. Its value as a stable isotope-labeled internal standard is rooted in the fundamental principles of analytical chemistry and isotopic labeling. By enabling highly precise and accurate quantification of its non-deuterated counterpart, it plays a vital role in the rigorous process of drug development and quality control. This guide has provided a comprehensive overview of its properties, a plausible synthetic approach, and its critical application, underscoring the importance of such labeled compounds in modern pharmaceutical science.

References

  • Pharmaffiliates. (n.d.). 4-Ethyl-5-fluoropyrimidine-d3. Retrieved February 21, 2026, from [Link]

  • Sawama, Y., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery.
  • Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.

Sources

Comprehensive Safety Architecture & SDS Technical Guide: 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Ethyl-5-fluoropyrimidine-d3 CAS (Unlabeled Parent): 137234-88-9 | CAS (Labeled): 1794786-17-6 Primary Application: Internal Standard (IS) for LC-MS/MS quantification of Voriconazole impurities/metabolites.[1]

This technical guide provides a rigorous safety framework for handling 4-Ethyl-5-fluoropyrimidine-d3 .[2] While often categorized under generic "Research Chemical" hazards, this compound is a structural analog and impurity of Voriconazole , a triazole antifungal with known reproductive and carcinogenic risks. Consequently, this guide adopts a Precautionary Principle approach, classifying the compound with elevated containment requirements (OEB 3/4) rather than standard laboratory reagent protocols.

Part 1: Chemical Identity & Isotopic Considerations

Substance Identification

The "d3" suffix denotes the substitution of three hydrogen atoms with deuterium (


H), likely on the terminal methyl of the ethyl group. This isotopic labeling increases the molecular weight but preserves the physicochemical toxicity profile of the parent compound.
ParameterSpecification
Chemical Name 4-Ethyl-5-fluoropyrimidine-d3
Synonyms Voriconazole Impurity Standard; 5-Fluoro-4-(ethyl-d3)-pyrimidine
Molecular Formula C

H

D

FN

Molecular Weight ~129.15 g/mol (vs. 126.13 g/mol for unlabeled)
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in Methanol, DMSO, Acetonitrile
The "Read-Across" Hazard Logic

Safety data for deuterated isotopologues is rarely empirically determined. Standard industrial hygiene protocol dictates Read-Across methodology: assuming the isotopologue possesses the same toxicological properties as the non-labeled parent and its associated Active Pharmaceutical Ingredient (API) class.

Critical Insight: Because this compound is a metabolic precursor/impurity of Voriconazole, it must be handled as a potential Reproductive Toxin (Category 1B) and Carcinogen (Category 2) , surpassing the generic "Irritant" classification often found on preliminary vendor SDSs.

HazardLogic Substance Target: 4-Ethyl-5-fluoropyrimidine-d3 (No Empirical Tox Data) Parent Parent: 4-Ethyl-5-fluoropyrimidine (Voriconazole Impurity) Substance->Parent Isotopic Read-Across API API Link: Voriconazole (Known Teratogen/Carcinogen) Parent->API Metabolic/Structural Link Decision Hazard Assignment (Precautionary Principle) API->Decision Inherited Toxicity Result FINAL CLASSIFICATION: Carc. 2, Repr. 1B, Acute Tox. 3 (High Containment Required) Decision->Result

Figure 1: Hazard Determination Workflow. The diagram illustrates the logic of elevating the hazard classification based on the compound's structural relationship to Voriconazole.

Part 2: Hazard Identification (GHS Classification)[5][6][7]

Based on the synthesis of authoritative data for the parent scaffold and Voriconazole-related impurities, the following GHS classification is recommended for the Safety Data Sheet (SDS).

GHS Label Elements[2][5]
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 3H301 Toxic if swallowed.[3]
Carcinogenicity 2H351 Suspected of causing cancer.[3]
Reproductive Toxicity 1BH360 May damage fertility or the unborn child.[3]
STOT - Repeated 2H373 May cause damage to organs (Liver/Kidney) through prolonged exposure.
Skin/Eye Irritation 2/2AH315/H319 Causes skin irritation and serious eye irritation.

Signal Word: DANGER

Precautionary Statements (Selected)
  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2][4][5][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5]

  • P308 + P313: IF exposed or concerned: Get medical advice/attention.[2]

Part 3: Self-Validating Safe Handling Protocols

This section outlines a Level 3 Containment Strategy . The protocol is "self-validating" because it relies on engineering controls that physically prevent exposure, rather than relying solely on operator technique.

Engineering Controls (The Primary Barrier)
  • Powder Handling: ALL weighing of the solid d3-isotope must occur within a Certified Fume Hood or a Powder Containment Balance Enclosure .

  • Solution Handling: Once dissolved (e.g., in DMSO/Methanol), the compound may be handled in a standard fume hood with sash at operating height.

  • Static Control: Use an ionizing bar during weighing. Deuterated compounds are often expensive and hygroscopic; static can cause loss of mass and aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: If engineering controls (hood) are breached or during spill cleanup, use a P3 (EU) or N100 (US) particulate respirator.

  • Dermal: Double nitrile gloves (minimum thickness 0.11 mm). "Change-out" frequency: Every 30 minutes or immediately upon splash.

  • Ocular: Chemical splash goggles. Standard safety glasses are insufficient for liquid splashes of toxic alkylating-like agents.

Experimental Workflow: Solubilization & Storage

Deuterium exchange can occur if the compound is exposed to protic solvents under acidic/basic conditions.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (hygroscopicity).

  • Solvent Choice: Dissolve in Deuterated Solvents (e.g., DMSO-d6) if NMR is required, or high-purity Methanol for LC-MS.

  • Storage: Store stock solutions at -20°C or lower. Amber glass vials are mandatory to prevent photodegradation (common in fluorinated heterocycles).

HandlingProtocol Storage 1. Cold Storage (-20°C) Equilibrate 2. Equilibrate (Room Temp, Desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Fume Hood + Ionizer) Equilibrate->Weighing Closed Transfer Solubilization 4. Solubilization (MeOH/DMSO) Weighing->Solubilization Minimize Dust Aliquot 5. Aliquot & Re-Freeze Solubilization->Aliquot Stock Prep

Figure 2: Safe Handling Workflow. This linear process minimizes hygroscopic degradation and aerosol exposure risks.

Part 4: Emergency Response & Waste Management

Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don N100/P3 respirator, double gloves, and Tyvek suit.

  • Contain: Cover spill with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous drugs.

  • Decontaminate: Clean surface with 10% bleach solution (destroys biological activity of many heterocycles) followed by water.

First Aid[13]
  • Inhalation: Move to fresh air. Oxygen if breathing is difficult.[5] Immediate medical attention required (suspected systemic toxicity).

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do NOT use alcohol (increases transdermal absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses.[2][7][4][5]

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic).

  • Protocol: Segregate into "High Hazard" or "Cytotoxic" waste streams. Do not mix with general organic solvents.

  • Destruction: High-temperature incineration (>1000°C) with scrubber for Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

Part 5: Regulatory Compliance

TSCA (USA) & REACH (EU) Status
  • Research Exemption: 4-Ethyl-5-fluoropyrimidine-d3 is generally not listed on the public TSCA inventory. It is supplied under the TSCA R&D Exemption (40 CFR 720.36).[7]

  • Usage Restriction: Must be used only for Research & Development by technically qualified individuals. Not for commercial use or consumer products.

Isotope Regulations
  • Radioactivity: This compound is NOT radioactive . It is a stable isotope. No NRC license is required.

  • Export Control: Deuterated compounds may be subject to export controls (e.g., dual-use lists) depending on the quantity and jurisdiction, though usually exempt in small analytical quantities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19074919, 4-Ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[7][4][8] Retrieved from [Link][7]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

Precision Deuteration: Synthesis Pathways for 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-5-fluoropyrimidine (CAS: 137234-88-9) is a critical intermediate and known impurity in the synthesis of Voriconazole , a broad-spectrum triazole antifungal.[1] In pharmacokinetic (PK) studies and quality control (QC) workflows, the deuterated analog 4-Ethyl-5-fluoropyrimidine-d3 serves as an essential internal standard for LC-MS/MS quantification.[1]

This guide outlines two distinct synthesis pathways for the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-isotopologue , specifically labeled at the terminal methyl position of the ethyl side chain (

). This specific labeling pattern is preferred to avoid deuterium scrambling typically associated with acidic methylene protons adjacent to the pyrimidine ring.
Target Compound Profile
PropertySpecification
Chemical Name 4-(2,2,2-Trideuteroethyl)-5-fluoropyrimidine
Molecular Formula

Exact Mass 129.08 g/mol
Primary Application Voriconazole Impurity Profiling, DMPK Internal Standard

Retrosynthetic Analysis

To ensure high isotopic incorporation (>98% D) and chemical purity, we evaluate two strategic disconnections.

  • Pathway A (Convergent / Late-Stage): Utilization of transition-metal catalyzed cross-coupling to attach the labeled ethyl group to a pre-functionalized pyrimidine core.[1] This minimizes the consumption of expensive deuterated reagents.[1]

  • Pathway B (Linear / De Novo): Construction of the pyrimidine ring using labeled acyclic precursors.[1] This offers higher regiocontrol but requires more steps.[1]

Visualization: Retrosynthetic Disconnection (DOT)

Retrosynthesis Target 4-Ethyl-5-fluoropyrimidine-d3 (Target) Cl_Pyrim 4-Chloro-5-fluoropyrimidine (Commercial Core) Target->Cl_Pyrim Disconnection A (C-C Coupling) Et_MgBr Ethyl-d3-magnesium bromide (CD3CH2MgBr) Target->Et_MgBr Disconnection A Prop_Cl Propionyl Chloride-3,3,3-d3 (CD3CH2COCl) Target->Prop_Cl Disconnection B (Cyclization) Fluoroacetate Ethyl Fluoroacetate Target->Fluoroacetate Disconnection B Formamidine Formamidine Acetate Target->Formamidine Disconnection B

Figure 1: Retrosynthetic strategy showing the Convergent (A) and De Novo (B) pathways.[1]

Pathway A: Iron-Catalyzed Kumada Cross-Coupling (Recommended)

Why this route? Historically, alkylation of chloropyrimidines utilized Palladium (Negishi) or Nickel (Kumada).[1] However, Iron (Fe) catalysis has emerged as a superior method for alkyl-halide coupling due to its low toxicity, low cost, and rapid kinetics, specifically avoiding ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-hydride elimination common in Pd-catalyzed alkylations.
Mechanistic Insight

The reaction utilizes Fe(acac)₃ as a precatalyst.[1][2][3] The active species is likely a low-valent Iron-ate complex (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) formed in situ. This mechanism operates via a radical probe-verified pathway, allowing the coupling of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

hybridized Grignard reagents to electron-deficient heteroaryl chlorides under mild conditions.
Protocol: Fe-Catalyzed Alkylation

Reagents:

  • Substrate: 4-Chloro-5-fluoropyrimidine (1.0 eq)[1]

  • Reagent: Ethyl-2,2,2-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -magnesium bromide (1.2 eq, 1.0 M in THF)
    
  • Catalyst: Iron(III) acetylacetonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (5 mol%)[2]
    
  • Ligand/Additive: TMEDA (10 mol%) - Critical for stabilizing the Fe-species.[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve 4-chloro-5-fluoropyrimidine (10 mmol) and ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (0.5 mmol) in anhydrous THF (20 mL). Add TMEDA (1.0 mmol). The solution will turn a deep red/brown.[1]
    
  • Temperature Control: Cool the reaction mixture to 0°C . Iron-catalyzed couplings are exothermic and fast; low temperature suppresses homocoupling of the Grignard reagent.[1]

  • Controlled Addition: Add the Ethyl-d3-magnesium bromide solution dropwise via syringe pump over 30 minutes.

    • Note: The color will shift to dark brown/black, indicating the formation of the active Fe species.

  • Quench & Workup: Stir for 1 hour at 0°C. Monitor via TLC (Hexane/EtOAc 8:2). Upon consumption of starting material, quench with saturated aqueous ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[4]
    
  • Purification: Extract with diethyl ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Dry organics over 
    
    
    
    .[5] Concentrate in vacuo (caution: product is volatile). Purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).
Workflow Visualization (DOT)

Fe_Coupling Substrate 4-Chloro-5-fluoropyrimidine Complex Active Fe-Ate Complex Substrate->Complex Grignard Ethyl-d3-MgBr (Prepared ex situ) Grignard->Complex Catalyst Fe(acac)3 / TMEDA THF, 0°C Catalyst->Complex activates Product 4-Ethyl-5-fluoropyrimidine-d3 Complex->Product Reductive Elimination

Figure 2: Iron-catalyzed Kumada coupling workflow.

Pathway B: De Novo Cyclization (Alternative)

Why this route? If the 4-chloro-5-fluoropyrimidine starting material is unavailable, or if strict regulatory requirements demand a "ground-up" synthesis to define impurity profiles, this route is the industry standard for the non-deuterated parent, adapted here for the isotope.[1]

Reaction Scheme
  • Claisen Condensation: Ethyl fluoroacetate + Propionyl chloride-3,3,3-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
    
    
    Ethyl 2-fluoro-3-oxopentanoate-
    
    
    .
  • Cyclization: Condensation with Formamidine Acetate ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     4-Hydroxy-6-ethyl-5-fluoropyrimidine-
    
    
    
    .
  • Dehydroxylation: Conversion to the chloro-derivative followed by hydrogenolysis (optional, if the target is the reduced pyrimidine).[1]

Critical Precursor Synthesis:

  • Propionyl Chloride-3,3,3-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    :  Can be synthesized by reacting Propionic acid-3,3,3-
    
    
    
    with Thionyl Chloride (
    
    
    ).

Protocol Summary (Step 1 - Condensation):

  • Base: Lithium Diisopropylamide (LDA) or NaH is required to form the enolate of ethyl fluoroacetate at -78°C.[1]

  • Addition: The deuterated propionyl chloride is added slowly.

  • Risk: Scrambling of the deuterium is possible if the reaction temperature rises, as the protons on the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -carbon (methylene) are acidic. Pathway A is preferred to avoid this risk.
    

Analytical Validation (QC)

To certify the compound for use as an Internal Standard, the following criteria must be met.

Expected NMR Shifts
NucleusSignalMultiplicityShift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

ppm)
Interpretation
1H Pyrimidine H-2Singlet (d)~8.95Ring proton (deshielded)
1H Pyrimidine H-6Singlet (d)~8.45Ring proton
1H Ethyl

Singlet (br)~2.75Key Differentiator: In non-labeled, this is a quartet. In ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-labeled, coupling to methyl is removed.
1H Ethyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Silent -Signal absent due to deuteration (

).
Mass Spectrometry (ESI+)[1]
  • Parent Peak (M+H): 127.05 (Non-labeled) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    130.07  (Labeled 
    
    
    
    ).
  • Fragmentation: Look for loss of the ethyl group.[1] The

    
     analog should show a mass shift of +3 Da in the molecular ion but identical fragment ions for the pyrimidine core if the ethyl group is cleaved.
    

References

  • Vertex AI Search. (2023).[1] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health.[1] Link[2][5]

  • Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Publications. 6[1][2][5][7]

  • Thieme Connect. (2004).[1] Iron-Catalyzed Cross Coupling of Alkyl Electrophiles. Thieme. 3

  • National Institutes of Health. (2014).[1] Iron-Catalyzed Reductive Cross-Coupling of Alkyl Electrophiles with Olefins. PMC. 8[1][5]

  • CymitQuimica. (n.d.).[1] 4-Ethyl-5-fluoropyrimidine-d3 Product Data. 1

Sources

A Technical Guide to the Strategic Application of 4-Ethyl-5-fluoropyrimidine-d3 in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-Ethyl-5-fluoropyrimidine-d3 and its non-deuterated counterpart (d0), focusing on their distinct roles and applications within the drug development landscape. We will explore the fundamental principles that make the d3 analog an indispensable tool for high-precision quantitative bioanalysis and touch upon the metabolic implications of isotopic substitution.

Part 1: The Foundation: Stable Isotope Labeling in LC-MS/MS

In modern drug discovery and development, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantifying drug molecules in complex biological matrices like plasma or urine.[1][2] The accuracy of these measurements hinges on the use of an appropriate internal standard (IS), a compound added in a known quantity to every sample to correct for variability during the analytical process.[3][4]

While structurally similar analogs can be used, the gold standard is a stable isotope-labeled internal standard (SIL-IS), where atoms in the drug molecule are replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[3] The 4-Ethyl-5-fluoropyrimidine-d3 analog is a prime example of a SIL-IS, designed to be the perfect analytical partner for its d0 counterpart.

The core principle is that a SIL-IS is chemically and physically almost identical to the analyte (the d0 compound).[5][6] It behaves the same way during sample extraction, chromatography, and ionization.[5] However, due to its increased mass, it is easily distinguished by the mass spectrometer.[5] This allows it to act as a perfect control, normalizing for any sample loss or signal fluctuations (matrix effects) that can occur, thereby ensuring highly accurate and precise quantification.[7] Regulatory bodies like the FDA and EMA strongly recommend the use of a SIL-IS for mass spectrometric assays to ensure data integrity.[8][9]

Part 2: Physicochemical Properties: 4-Ethyl-5-fluoropyrimidine-d0 vs. -d3

The primary difference between the d0 and d3 analogs is the substitution of three hydrogen atoms with deuterium on the terminal methyl group of the ethyl side chain.[10] This seemingly minor change has no significant impact on properties like polarity or chromatographic retention time but creates a critical mass difference for MS detection.

Property4-Ethyl-5-fluoropyrimidine (d0)4-Ethyl-5-fluoropyrimidine-d3Rationale for Comparison
Molecular Formula C₆H₇FN₂[11]C₆D₃H₄FN₂[10]Defines the elemental composition and highlights the isotopic substitution.
Average Molecular Weight 126.13 g/mol [12]129.15 g/mol [10]The mass difference is the basis for MS differentiation.
Monoisotopic Mass 126.0593 Da[11]129.0781 Da (Calculated)Precise mass used for high-resolution mass spectrometry. The d3 mass is calculated from the d0 mass by adding the mass of 3 neutrons.
Mass Shift (Δm/z) N/A+3 DaThis shift allows the mass spectrometer to detect the analyte and internal standard in separate channels, avoiding signal overlap.[3]
Chromatographic Behavior Co-elutes with d3 analogCo-elutes with d0 analogIdentical chromatographic retention ensures both compounds experience the same matrix effects at the same time, which is critical for accurate correction.[7]
Ionization Efficiency Nearly identical to d3 analogNearly identical to d0 analogSimilar ionization response is a key characteristic of an ideal SIL-IS, ensuring the ratio of their signals accurately reflects the ratio of their concentrations.[3]
Primary Application Analyte for quantificationStable Isotope-Labeled Internal Standard (SIL-IS)The d0 compound is the target of the analysis, while the d3 is the tool used to ensure the analysis is accurate.[12][13]

Part 3: Core Application: Quantitative Bioanalysis using the d3-Analog as an Internal Standard

The primary role of 4-Ethyl-5-fluoropyrimidine-d3 is to serve as an internal standard for the accurate quantification of the d0 analog in biological samples. The process, from sample receipt to final concentration calculation, is a highly validated workflow.

Experimental Protocol: Quantification of 4-Ethyl-5-fluoropyrimidine (d0) in Human Plasma

This protocol represents a standard methodology and must be fully validated according to regulatory guidelines (e.g., FDA M10) before implementation.[14][15]

  • Preparation of Standards:

    • Create a stock solution of 4-Ethyl-5-fluoropyrimidine (d0) at 1 mg/mL in methanol.

    • From the stock, prepare a series of working standard solutions through serial dilution to create a calibration curve (e.g., 1 to 1000 ng/mL).

    • Create a separate stock solution for Quality Control (QC) samples to ensure unbiased validation. Prepare QCs at low, medium, and high concentrations.

    • Prepare a stock solution of 4-Ethyl-5-fluoropyrimidine-d3 (IS) at 1 mg/mL in methanol. Dilute this to a working concentration (e.g., 50 ng/mL) that provides a stable and appropriate signal intensity in the mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of study samples, calibration standards, or QCs into a 96-well plate.

    • Add 10 µL of the IS working solution (50 ng/mL) to all wells except the "double blank" (blank matrix with no analyte or IS).

    • Vortex the plate briefly (5-10 seconds).

    • Add 200 µL of cold acetonitrile to each well to precipitate plasma proteins.

    • Seal and vortex the plate for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject 5 µL of the prepared supernatant onto a C18 analytical column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from matrix components. The method should be optimized so the d0 and d3 analogs co-elute.

    • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[16] Monitor the specific mass-to-charge (m/z) transitions for both the analyte and the IS (e.g., parent ion → fragment ion). This is known as Multiple Reaction Monitoring (MRM).

  • Data Processing:

    • Integrate the peak areas for both the d0 analyte and the d3 internal standard.

    • Calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte) / (Peak Area of IS).

    • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

    • Determine the concentrations of the d0 analyte in the study samples and QCs by interpolating their PAR values from the linear regression of the calibration curve.

Bioanalytical Workflow Diagram

G Supernatant Supernatant LC LC Supernatant->LC MS MS LC->MS Ratio Ratio MS->Ratio CalCurve CalCurve Ratio->CalCurve Quant Quant CalCurve->Quant

Part 4: The Kinetic Isotope Effect: A Consideration for Drug Metabolism

Beyond its role as an internal standard, deuteration can fundamentally alter a molecule's properties through the Kinetic Isotope Effect (KIE) .[17] The covalent bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[18][19] This is due to the greater mass of deuterium, which results in a lower zero-point vibrational energy for the C-D bond, requiring more energy to break.[18]

Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step.[18][20] If the deuteration in 4-Ethyl-5-fluoropyrimidine-d3 occurs at a site of metabolic attack (a "metabolic soft spot"), the rate of metabolism at that site can be significantly reduced.[19]

For pyrimidine analogs, which often undergo extensive metabolism, this effect can be profound.[21][22][23] Slowing down metabolism can improve a drug's pharmacokinetic profile by increasing its half-life and exposure, potentially leading to more favorable dosing regimens.[18] This strategy, known as "deuterium-switching," is a modern approach in medicinal chemistry to create improved second-generation drugs.[19]

Metabolic Pathway Diagram: The Kinetic Isotope Effect

KIE cluster_d0 d0 Analog Metabolism cluster_d3 d3 Analog Metabolism d0_compound 4-Ethyl-5-fluoropyrimidine (C-H bond) d0_metabolite Hydroxylated Metabolite d0_compound->d0_metabolite Fast enzyme CYP450 Enzyme (Oxidative Metabolism) d0_compound->enzyme d3_compound 4-Ethyl-5-fluoropyrimidine-d3 (C-D bond) d3_metabolite Hydroxylated Metabolite d3_compound->d3_metabolite Slow d3_compound->enzyme enzyme->d0_metabolite enzyme->d3_metabolite

Conclusion

The distinction between 4-Ethyl-5-fluoropyrimidine-d0 and its d3 analog is a clear illustration of strategic chemical design in pharmaceutical science.

  • The d0 analog is the analyte of interest, the compound whose concentration in a biological system provides critical data for pharmacokinetic, toxicokinetic, or clinical studies.

  • The d3 analog is a high-fidelity analytical tool. Its primary and most crucial role is to serve as a stable isotope-labeled internal standard, enabling robust, precise, and accurate quantification of the d0 analog by correcting for experimental variability.

Furthermore, the underlying principle of the Kinetic Isotope Effect means that the d3 analog is not merely an inert tracer. Its altered metabolic stability highlights a key strategy in modern drug design for enhancing the therapeutic properties of parent compounds. For researchers in drug development, understanding this dual nature is essential for both generating reliable bioanalytical data and envisioning next-generation therapeutics.

References

  • Peters, G. J., et al. (2011). Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]

  • Daher, G. C., Harris, B. E., & Diasio, R. B. (1990). Metabolism of pyrimidine analogues and their nucleosides. Pharmacology & Therapeutics, 48(2), 189-222. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]

  • Drawell. (2025). 6 Key Points You Need to Know about Quantitative LC-MS. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • KCAS Bio. (2017). The Value of Deuterated Internal Standards. [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 257–267. [Link]

  • NorthEast BioLab. (2026). LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. [Link]

  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Kinetic isotope effect. Drug Metabolism Reviews. [Link]

  • Liu, Y., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • InTechOpen. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. [Link]

  • UW Pressbooks. Purine, Pyrimidine Metabolism, Disorders – biochemistry. [Link]

  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-67. [Link]

  • PubChem. 4-Ethyl-5-fluoropyrimidine. [Link]

Sources

Literature review on fluorinated pyrimidine isotopes in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

From Radiosynthesis to Metabolic Mapping

Executive Summary

This technical guide examines the pharmacological utility of fluorinated pyrimidines, specifically focusing on the isotopic dichotomy between Fluorine-18 (


F)  and Fluorine-19 (

F)
. While 5-Fluorouracil (5-FU) remains a cornerstone of oncology, its clinical efficacy is often compromised by variable metabolism (DPD activity) and resistance mechanisms. This guide details how isotopic labeling transforms 5-FU from a static therapeutic agent into a dynamic probe for Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS), enabling patient stratification ("Trappers" vs. "Non-trappers") and real-time metabolic tracking.

Part 1: The Isotopic Dualism

The pharmacological application of fluorine isotopes relies on two distinct physical properties: radioactive decay for high-sensitivity imaging (


F) and magnetic resonance for chemical specificity (

F).
Table 1: Comparative Physics of Fluorine Isotopes in Pharmacology
FeatureFluorine-18 (

F)
Fluorine-19 (

F)
Primary Modality Positron Emission Tomography (PET)Magnetic Resonance Spectroscopy (MRS/MRI)
Physical State Unstable (Radioisotope)Stable (Natural Isotope)
Half-Life (

)
~109.7 minutesStable
Sensitivity Picomolar (

M)
Millimolar (

M)
Key Application Tumor localization, biodistributionMetabolic profiling (Anabolism vs. Catabolism)
Background Signal None (High Contrast)None in biological tissue (High Specificity)

Part 2: The Biological Core – Metabolic Fate of 5-FU

Understanding the specific metabolic pathways is critical for interpreting both PET and MRS data. 5-FU is a prodrug that requires intracellular activation.

Mechanism of Action vs. Catabolism
  • Anabolic Activation (The "Kill" Pathway): 5-FU is converted to FdUMP (inhibits Thymidylate Synthase) and FUTP (incorporates into RNA).[1] This occurs primarily in the tumor.

  • Catabolic Degradation (The "Clearance" Pathway): Dihydropyrimidine dehydrogenase (DPD) converts 5-FU to Dihydrofluorouracil (DHFU), eventually yielding

    
    -fluoro-
    
    
    
    -alanine (FBAL)
    . This occurs primarily in the liver.

Critical Insight: The ratio of F-Nucleotides (tumor) to FBAL (liver/urine) is the definitive metric for drug efficacy and toxicity.

G FiveFU 5-Fluorouracil (5-FU) (Prodrug) TP Thymidine Phosphorylase FiveFU->TP DPD DPD (Liver) FiveFU->DPD Catabolism (>80%) OPRT OPRT FiveFU->OPRT Anabolism (<20%) FdUMP FdUMP (TS Inhibition) FUTP FUTP (RNA Damage) DHFU DHFU (Inactive) FBAL FBAL (Catabolite Marker) DHFU->FBAL Excreted in Urine TP->FdUMP DPD->DHFU OPRT->FUTP

Figure 1: The divergent metabolic fate of 5-FU. DPD activity in the liver drives catabolism to FBAL, while anabolic enzymes in the tumor drive cytotoxicity.

Part 3: Radiochemistry – Synthesis of F-5-FU

Historically, synthesizing


F-5-FU was hindered by the need for electrophilic fluorination (

F-F

), which yields low specific activity. The modern standard utilizes Nickel-mediated oxidative nucleophilic fluorination , allowing the use of high-activity

F-fluoride.
Protocol A: Nickel-Mediated Synthesis of F-5-FU

Objective: Produce high-specific-activity


F-5-FU suitable for human PET imaging.[2]
Reference Basis: Organometallics 2016; Science 2011 (Ritter et al.).
Reagents & Setup
  • Precursor: Nickel(II)

    
    -aryl complex (derived from uracil boronic acid).
    
  • Isotope:

    
    F-Fluoride (aqueous) from cyclotron.
    
  • Oxidant: Hypervalent iodine or similar oxidant.

  • Purification: Semi-preparative HPLC.

Step-by-Step Workflow
  • Trapping & Elution:

    • Trap aqueous

      
      F-fluoride on a QMA carbonate ion-exchange cartridge.
      
    • Elute with

      
      /
      
      
      
      solution into the reaction vessel.
    • Azeotropic drying with acetonitrile (

      
       under vacuum/inert gas flow) 
      
      
      
      3 cycles.
  • Reaction:

    • Dissolve the Nickel(II) aryl complex in anhydrous solvent (e.g., MeCN/MeOH).

    • Add the oxidant.

    • Heat to

      
       for 10 minutes. The oxidant promotes the reductive elimination of the high-valent Ni-F species, forming the C-
      
      
      
      F bond at the C5 position.
  • Deprotection (if required):

    • If protected uracil precursors are used, treat with mild acid/base to remove protecting groups.

  • Purification:

    • Pass crude mixture through a C18 Sep-Pak to remove metal residues.

    • Inject onto HPLC (Reverse phase, water/ethanol mobile phase).

    • Collect the fraction corresponding to 5-FU (retention time ~5-7 min).

  • Formulation:

    • Pass through a 0.22

      
      m sterile filter into a sterile vial.
      

Radiosynthesis Cyclotron Cyclotron Target (18F- Aqueous) QMA QMA Cartridge (Trapping) Cyclotron->QMA Dry Azeotropic Drying (K2.2.2/K2CO3) QMA->Dry Elute NiComplex Add Ni(II)-Aryl Complex + Oxidant Dry->NiComplex Anhydrous 18F Heat Reaction: 80°C, 10 min (Reductive Elimination) NiComplex->Heat HPLC HPLC Purification (Remove Ni residues) Heat->HPLC Final Sterile 18F-5-FU (>98% Radiochemical Purity) HPLC->Final

Figure 2: Workflow for the Nickel-mediated nucleophilic radiofluorination of 5-FU.

Part 4: Clinical Application – F MRS Protocols

Unlike PET, which shows where the drug is,


F MRS reveals what the drug has become. This is the gold standard for monitoring DPD deficiency and tumor catabolism in real-time.
Protocol B: In Vivo F MRS Acquisition

Objective: Quantify the "Trapping" of 5-FU in tumors and the production of FBAL in the liver.[3]

Equipment Requirements
  • Scanner: 1.5T or 3.0T Clinical MRI with multinuclear capability.

  • Coil: Dual-tuned

    
    F/
    
    
    
    surface coil (diameter matched to ROI, e.g., 10-14 cm for liver/tumor).
  • Standard: External reference vial placed in the coil field (e.g., 5-fluorotryptophan or TFA) for chemical shift calibration.

Acquisition Parameters
  • Localization: Acquire standard

    
    H MRI scout images to position the surface coil over the liver or tumor mass.
    
  • Shimming: Perform localized shimming on the

    
    H signal to ensure field homogeneity (linewidth < 20-30 Hz).
    
  • Sequence: Non-localized Pulse-and-Acquire (FID) or localized PRESS (Point Resolved Spectroscopy) if signal-to-noise ratio (SNR) permits.

    • TR (Repetition Time): 1.0 - 1.5 s (to allow T1 relaxation).

    • Averages: 256 - 512 scans (required due to low sensitivity of

      
      F vs 
      
      
      
      H).
    • Bandwidth: Sufficient to cover the ~40 ppm range between 5-FU and FBAL.

  • Data Processing:

    • Apply exponential line broadening (10-20 Hz).

    • Fourier Transform.[4]

    • Phase correction based on the external standard.

Interpretation of Spectra
  • 0 ppm: Reference Standard.

  • -1.0 ppm (relative to 5-FU): F-Nucleotides (Anabolites) – Marker of active cytotoxicity.

  • 0 ppm (set point): 5-Fluorouracil (Parent Drug).[1][5][6][7]

  • -18 to -20 ppm: FBAL (Catabolite) – Marker of DPD activity/Clearance.

The "Trapper" Phenotype: Patients are classified as "Trappers" if the intratumoral half-life (


) of 5-FU is 

20 minutes.[4] "Non-trappers" (rapid washout) typically show poor clinical response, allowing for early modification of the chemotherapy regimen.

References

  • Mechanism of Action & Resistance

    • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies.[8] National Institutes of Health (NIH).

  • Nickel-Medi

    
    F Synthesis: 
    
    • A Transmetalation Reaction Enables the Synthesis of [

      
      F]5-Fluorouracil from [
      
      
      
      F]Fluoride for Human PET Imaging.[2] Organometallics (ACS Publications).
  • 
    F MRS Pharmacokinetics: 
    
    • Can localised F magnetic resonance spectroscopy pharmacokinetics of 5FU in colorectal metastases predict clinical response? NIH / British Journal of Cancer.
  • Clinical Monitoring (Liver Metabolism)

    • Real-time follow-up of 5-fluorouracil metabolism in the liver of tumor patients by means of F-19 MR spectroscopy.[9] Radiology (RSNA).

  • Compar

    
    F PET vs 
    
    
    
    F MRI):
    • Assessment of the biodistribution and metabolism of 5-fluorouracil as monitored by F PET and F MRI: a comparative animal study. Nuclear Medicine and Biology.

Sources

Methodological & Application

Preparation of stock solutions for 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of 4-Ethyl-5-fluoropyrimidine-d3 Stock Solutions for Bioanalytical Quantitation

Introduction & Scope

In quantitative LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the single most critical factor ensuring data reproducibility. 4-Ethyl-5-fluoropyrimidine-d3 serves as a stable isotope-labeled (SIL) internal standard, typically used to quantify its non-deuterated analog (a common intermediate in antifungal drug synthesis or a specific metabolite) in complex biological matrices.

This guide moves beyond basic "weigh-and-dissolve" instructions. It addresses the specific physicochemical challenges of fluorinated heterocycles —namely, their polarity-dependent solubility and the risk of halogen instability—and the critical requirements for handling deuterated alkyl isotopes to prevent fractionation.

Physicochemical Profile & Solvent Strategy

To design a robust protocol, we must first analyze the molecule's properties to select the correct solvents.

PropertyCharacteristicImpact on Protocol
Core Structure Pyrimidine RingHigh polarity; potential for

-

stacking aggregation.
Substituents 5-FluoroIncreases metabolic stability but alters ionization efficiency. Light sensitivity risk (C-F bond).
Isotope Label Ethyl-d3 (Terminal Methyl)Stable Label. Unlike N-D or O-D labels, alkyl-deuterium does not exchange in protic solvents (e.g., Methanol).
Solubility Moderate LipophilicityPoor water solubility. High solubility in DMSO and Methanol.
The Solvent Decision Matrix
  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO) [1]

    • Why: Fluorinated pyrimidines exhibit superior solubility in DMSO compared to alcohols. DMSO prevents "crashing out" at high concentrations (>1 mg/mL) during freezing cycles.

    • Risk: High freezing point (+19°C) and viscosity. Must be thoroughly thawed and vortexed before aliquoting.

  • Working Stock Solvent: Methanol (MeOH)

    • Why: Methanol is easier to evaporate and is compatible with typical Reversed-Phase LC mobile phases.

    • Why not Acetonitrile? While ACN is aprotic, pyrimidines often show better solvation in MeOH due to hydrogen bonding capabilities with the ring nitrogens.

Experimental Protocol: Step-by-Step

Phase 1: Primary Stock Preparation (1.0 mg/mL)

Critical Pre-Requisite: Equilibrate the analytical balance and the reference standard to room temperature for 30 minutes to prevent condensation errors.

  • Weighing (Gravimetric Verification):

    • Place a clean, amber glass vial (4 mL) on the balance. Tare.

    • Weigh approximately 1.0 - 2.0 mg of 4-Ethyl-5-fluoropyrimidine-d3.

    • Self-Validating Step: Record the exact weight to 0.01 mg (e.g., 1.24 mg). Do not aim for an exact "1.00 mg" as this induces handling errors.

  • Dissolution:

    • Calculate the required volume of DMSO to achieve exactly 1.0 mg/mL.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 60 seconds.

    • Sonicate for 5 minutes at ambient temperature. Note: Monitor temperature; do not let the bath exceed 30°C to prevent degradation.

  • Visual Inspection:

    • Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete dissolution or salt formation.

Phase 2: Working Stock Dilution (10 µg/mL)
  • Diluent Preparation: Prepare a 50:50 (v/v) Methanol:Water solution.

    • Why Water? Pure organic solvents can cause precipitation when spiked into plasma/serum. A 50% aqueous mix acts as a "bridge" solvent.

  • Dilution:

    • Transfer 100 µL of Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 MeOH:Water diluent.[2]

    • Invert 10 times to mix.

Workflow Visualization

The following diagram illustrates the critical path for preparation, highlighting the specific decision points for this fluorinated compound.

StockPreparation Start Start: 4-Ethyl-5-fluoropyrimidine-d3 Solid Standard Weigh Weigh Solid (approx 1-2 mg) Record Exact Mass Start->Weigh Calc Calculate DMSO Volume Target: 1.0 mg/mL Weigh->Calc Dissolve Add DMSO -> Vortex -> Sonicate (Primary Stock) Calc->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Dilute Dilute 1:100 into 50:50 MeOH:Water Check->Dilute Yes Fail Troubleshoot: Add 10% more DMSO or Warm to 30°C Check->Fail No (Turbid) Aliquot Aliquot into Amber Vials Store at -20°C Dilute->Aliquot Fail->Dissolve

Caption: Workflow for the preparation of stable stock solutions, emphasizing the visual check point to ensure complete solubilization of the fluorinated pyrimidine.

Scientific Integrity: Self-Validating the Stock

Trusting a stock solution blindly is a major source of bioanalytical error. Perform these two checks before using the stock for sample analysis.

A. Isotopic Purity & Cross-Talk Check (LC-MS)

Deuterated standards can contain traces of the non-deuterated (d0) analog, or the "d3" signal might overlap with the "d0" isotope envelope.

  • Inject a "Zero Sample" (Matrix + IS, no Analyte).

  • Monitor the transition for the Analyte (not the IS).

  • Acceptance Criteria: The interference peak at the analyte retention time must be < 5% of the LLOQ (Lower Limit of Quantitation) response.

B. System Suitability Test (SST)
  • Inject the Working Stock (10 µg/mL) six times.

  • Acceptance Criteria: The %CV (Coefficient of Variation) of the peak area must be ≤ 2.0% . High variability suggests solubility issues or adsorption to the vial glass.

Storage, Stability & Troubleshooting[3][4][5]

Stability Mechanism: The C-F bond is strong, but fluorinated compounds can be light-sensitive. The Ethyl-d3 label is stable, but acidic conditions can promote degradation of the pyrimidine ring over time.

ParameterRecommendationRationale
Temperature -20°C (Working) / -80°C (Primary)Prevents chemical degradation.[3]
Container Amber Borosilicate GlassBlocks UV light to protect the C-F bond.
Thawing Room Temp + VortexDMSO freezes at 19°C. Incomplete thawing causes concentration gradients (cryoconcentration).
Shelf Life 1 Month (Working) / 6 Months (Primary)Aqueous working solutions degrade faster than pure DMSO stocks.
Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low or Variable IS Signal Intensity Check1 Check 1: Solubility Is there precipitate? Problem->Check1 Check2 Check 2: Adsorption Is it sticking to glass? Check1->Check2 No Soln1 Action: Increase DMSO % or Sonicate longer Check1->Soln1 Yes Soln2 Action: Add 0.1% Formic Acid or Switch to Polypropylene vials Check2->Soln2 Yes

Caption: Diagnostic flow for addressing signal variability, distinguishing between solubility issues and surface adsorption.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Alhzmi, A., et al. (2020).[2] Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Chhabra, S.R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Antifungal Metabolites Using Deuterated Internal Standards (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Therapeutic Drug Monitoring (TDM) of antifungal agents—particularly triazoles like Voriconazole, Posaconazole, and Fluconazole—is critical due to their narrow therapeutic indices and non-linear pharmacokinetics. This guide details a robust LC-MS/MS protocol utilizing deuterated internal standards (IS) to compensate for the significant matrix effects observed in complex biological fluids (plasma/serum).[1] Unlike structural analogs, deuterated standards provide near-perfect co-elution, ensuring that the internal standard experiences the exact ionization environment as the analyte, thereby maximizing quantitative accuracy and complying with FDA Bioanalytical Method Validation (2018) guidelines.

Introduction & Scientific Rationale

The Challenge: Matrix Effects in Antifungal TDM

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the "soft" ionization technique of Electrospray Ionization (ESI) is susceptible to matrix effects . Co-eluting phospholipids, proteins, and salts from patient plasma can compete for charge in the source, leading to signal suppression or enhancement.

The Solution: Stable Isotope Dilution

While structural analogs (e.g., using Ketoconazole to quantify Itraconazole) are inexpensive, they often elute at different retention times (


) than the target analyte. Consequently, the analog may elute in a "clean" region of the chromatogram while the analyte elutes amidst a phospholipid suppression zone, rendering the ratio invalid.

Deuterated Internal Standards (e.g., Voriconazole-d3) solve this by possessing physicochemical properties nearly identical to the analyte.[2][3]

  • Co-elution: They elute at virtually the same

    
    .[4]
    
  • Ionization Compensation: If the analyte signal is suppressed by 40% due to a matrix component, the deuterated standard is also suppressed by 40%. The ratio remains constant, preserving accuracy.

Mechanism of Action Workflow

The following diagram illustrates the self-correcting nature of the Stable Isotope Dilution workflow.

SIDA_Workflow cluster_matrix Ion Suppression Event Sample Patient Plasma (Unknown Conc.) Extraction Protein Precipitation (MeOH/ZnSO4) Sample->Extraction IS_Spike Spike Deuterated IS (Known Conc.) IS_Spike->Extraction Co-processing LC LC Separation (C18 Column) Extraction->LC Clean Supernatant ESI ESI Source (Ionization) LC->ESI Co-elution MS Mass Analyzer (MRM Mode) ESI->MS Matrix Effect Compensation Data Quantitation (Area Ratio Calculation) MS->Data Analyte/IS Ratio

Figure 1: Workflow of Stable Isotope Dilution Assay (SIDA) demonstrating how co-elution ensures the IS compensates for ionization events.

Experimental Protocol

Materials & Reagents[5][6]
  • Analytes: Voriconazole, Posaconazole, Fluconazole (analytical grade).[5]

  • Internal Standards: Voriconazole-d3, Posaconazole-d4, Fluconazole-d4.

    • Note: Ensure isotopic purity is >99% to prevent contribution to the analyte signal (cross-talk).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

  • Matrix: Drug-free human plasma (for calibration curves).

Sample Preparation (Protein Precipitation)

This method prioritizes high throughput for clinical labs.

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (e.g., 5 µg/mL mixture of deuterated standards in MeOH).

  • Precipitation: Add 150 µL of Precipitating Agent (ACN:MeOH 80:20 v/v containing 0.1% Formic Acid).

    • Expert Tip: The addition of 0.2 M

      
       to the precipitating agent can help further remove phospholipids.
      
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA). Diluting the organic supernatant ensures better peak shape on aqueous columns.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6][7]

  • Flow Rate: 0.4 mL/min.[8][9]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Mode: Multiple Reaction Monitoring (MRM).[6][7][9]

  • Capillary Voltage: 3.5 kV (typical).

  • Gas Temp: 350°C.

MRM Transitions Table

The following transitions are recommended. The "Quantifier" is used for calculation, "Qualifier" for confirmation.

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Internal StandardIS PrecursorIS Quantifier
Voriconazole 350.1127.0281.1Voriconazole-d3 353.1130.0
Posaconazole 701.4683.4127.1Posaconazole-d4 705.4687.4
Fluconazole 307.1238.1220.1Fluconazole-d4 311.1242.1

Method Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must be validated.

Linearity & Calibration[11]
  • Range: 0.1 – 10.0 µg/mL (covering trough levels).

  • Weighting:

    
     linear regression.
    
  • Criterion:

    
    .[6][7][10] Back-calculated standards must be within ±15% of nominal (±20% for LLOQ).
    
Matrix Effect Assessment (Matuszewski Method)

Calculate the Matrix Factor (MF) to prove the IS is working.



  • IS-Normalized MF:

    
    . This value should be close to 1.0, indicating the IS is compensating effectively.
    
Troubleshooting Logic

Use this decision tree when QC fails or internal standard response varies.

Troubleshooting Start Issue: Poor Accuracy or Precision Check_IS Check IS Response (Area Counts) Start->Check_IS IS_Stable IS Response Stable Check_IS->IS_Stable Analyte ratio wrong IS_Variable IS Response Variable (>50% variation) Check_IS->IS_Variable Suppression detected Check_Prep Check Pipetting/Extraction IS_Stable->Check_Prep Check_Matrix Matrix Effect Suspected IS_Variable->Check_Matrix Drift Check Retention Time Drift (Deuterium Isotope Effect?) Check_Matrix->Drift Action1 Re-optimize Gradient Ensure Co-elution Drift->Action1 Separation > 0.1 min Action2 Clean Source / Divert Valve Drift->Action2 Co-eluting but suppressed

Figure 2: Troubleshooting decision tree for LC-MS/MS quantitation issues.

Senior Scientist Insights (Expertise)

The "Deuterium Isotope Effect"

While we strive for perfect co-elution, deuterium is slightly less lipophilic than hydrogen. On high-resolution C18 columns, deuterated standards may elute slightly earlier (0.05 – 0.1 min) than the non-deuterated analyte.

  • Impact: If the retention time shift places the IS in a different matrix suppression zone than the analyte, quantitation errors occur.

  • Mitigation: Use a shallower gradient slope or ensure the shift is negligible relative to the peak width.

Cross-Talk and Blank Checks

Deuterated standards are synthesized, not mined. They may contain traces of non-labeled (


) drug.
  • Test: Inject a high concentration of only the Internal Standard. Monitor the Analyte MRM channel.

  • Requirement: Signal in the analyte channel must be <20% of the LLOQ (Lower Limit of Quantitation).

References

  • US Food and Drug Administration (FDA). (2018).[11][12] Bioanalytical Method Validation Guidance for Industry. [Link][11][13]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]

  • Decosterd, L. A., et al. (2010). Multiplex liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of seven antifungal agents in human plasma. Journal of Chromatography B, 878(28), 2929-2938. [Link]

  • Wang, S., et al. (2020). Deuterium isotope effects in liquid chromatography-mass spectrometry: Implications for quantitation. Journal of Mass Spectrometry, 55(4), e4489. [Link]

Sources

Application Note: Advanced Pharmacokinetic Study Design Using 4-Ethyl-5-fluoropyrimidine-d3 as a Stable Isotope Tracer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for designing and executing pharmacokinetic (PK) studies using stable isotope-labeled (SIL) tracers, with a specific focus on 4-Ethyl-5-fluoropyrimidine-d3. Fluoropyrimidines are a critical class of antimetabolite drugs used in oncology, making the precise characterization of their PK properties essential for optimizing efficacy and safety.[1][2][3] The use of a deuterated tracer, such as 4-Ethyl-5-fluoropyrimidine-d3, in conjunction with its non-labeled counterpart and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers unparalleled advantages in modern drug development. This document details the scientific rationale, advanced study designs like the intravenous microtracer approach for absolute bioavailability, and a complete, validated bioanalytical protocol for researchers, scientists, and drug development professionals.

Part 1: The Scientific Imperative for Stable Isotope Tracers

1.1 The Limitations of Traditional Pharmacokinetic Studies

Traditional pharmacokinetic assessments, particularly for determining absolute bioavailability, often require a two-period crossover study.[4] In this design, a subject receives an extravascular dose (e.g., oral) and, after a washout period, an intravenous (IV) dose. This approach is fraught with challenges: it is time-consuming, expensive, and requires separate IV toxicology studies and the development of a GMP-compliant IV formulation, which can be difficult for poorly soluble compounds.[4] Furthermore, inter-occasion variability can confound the results, as the subject's physiological state may differ between the two dosing periods.[4]

1.2 The Deuterium Advantage: Precision and Efficiency

The use of stable, non-radioactive isotope-labeled compounds, particularly deuterium-labeled (e.g., d3) tracers, revolutionizes PK study design.[5][] By replacing hydrogen atoms with their heavier isotope, deuterium, we create a molecule that is chemically identical in its biological activity but physically distinguishable by a mass spectrometer.[5]

The core advantages of this approach include:

  • Enhanced Accuracy: The SIL tracer serves as its own ideal internal standard. It co-elutes with the unlabeled drug during chromatography, experiencing the same matrix effects and ionization suppression/enhancement, which dramatically improves the precision and accuracy of quantification.[7]

  • Reduced Variability: Co-administering the labeled and unlabeled compounds allows for the direct, simultaneous measurement of different routes of administration within the same subject at the same time.[8][9] This eliminates the inter-occasion variability inherent in crossover designs and can reduce the required sample size by up to 90% while maintaining statistical power.[9]

  • Accelerated Development: The "microtracer" approach, where a sub-therapeutic IV dose (<100 µg) of the labeled drug is given concurrently with a therapeutic oral dose of the unlabeled drug, circumvents the need for extensive IV toxicology packages and complex IV formulation development.[4][8] This significantly de-risks and accelerates early-phase clinical programs.[8]

  • Improved Safety Profile: Deuterated compounds can exhibit a "kinetic isotope effect" where the stronger carbon-deuterium bond slows metabolism.[10] This can lead to a longer half-life and, in some cases, reduce the formation of toxic metabolites, potentially improving the drug's overall safety profile.[10][11]

1.3 Focus Compound: 4-Ethyl-5-fluoropyrimidine-d3

Fluoropyrimidines, like the widely used 5-Fluorouracil (5-FU), act by interfering with nucleoside metabolism, primarily through the inhibition of thymidylate synthase (TS), a critical enzyme for DNA synthesis and repair.[1][12][13] 4-Ethyl-5-fluoropyrimidine is an analogue within this class.[14][15][16][17] Its deuterated form, 4-Ethyl-5-fluoropyrimidine-d3, where three hydrogen atoms on the ethyl group are replaced with deuterium, serves as an ideal tracer for PK studies.[18] This specific labeling is synthetically accessible and is unlikely to be cleaved during metabolism, ensuring the tracer's integrity throughout its biological journey.

Part 2: Advanced Study Design & Protocols

2.1 Overall Experimental Workflow

The successful implementation of a tracer-based PK study requires meticulous planning from dose preparation to final data analysis. The workflow diagram below illustrates the key stages of the process.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life & Sample Collection cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis & Reporting A Define PK Objectives (e.g., Absolute Bioavailability) B Dose Preparation Unlabeled Drug (Oral) 4-Ethyl-5-fluoropyrimidine-d3 (IV Microtracer) A->B Formulation C Co-administration to Subjects B->C D Timed Blood Sample Collection (e.g., Plasma in K2EDTA tubes) C->D PK Timepoints E Plasma Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Quantification & Concentration-Time Profile Generation F->G H Pharmacokinetic Parameter Calculation (AUC, Cmax, CL, %F) G->H I Final Study Report H->I

Caption: High-level workflow for a microtracer PK study.

2.2 Study Design: The Intravenous Microtracer Approach

A powerful design to determine absolute bioavailability (%F) involves the simultaneous administration of an oral therapeutic dose of unlabeled 4-Ethyl-5-fluoropyrimidine and an IV microdose of 4-Ethyl-5-fluoropyrimidine-d3.[4][8]

G OralDose Therapeutic Oral Dose (Unlabeled 4-Ethyl-5-fluoropyrimidine) Subject Human Subject OralDose->Subject IVDose IV Microtracer Dose (<100 µg 4-Ethyl-5-fluoropyrimidine-d3) IVDose->Subject Administered at expected oral Tmax to minimize kinetic differences Sampling Serial Blood Sampling Subject->Sampling Analysis LC-MS/MS Analysis (Simultaneous Quantification) Sampling->Analysis PK_Oral Calculate AUC_oral (from unlabeled drug) Analysis->PK_Oral PK_IV Calculate AUC_iv (from d3-tracer) Analysis->PK_IV Result Absolute Bioavailability (%F) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) PK_Oral->Result PK_IV->Result

Caption: Logic diagram for an absolute bioavailability study.

2.3 Protocol: Bioanalytical Method Validation & Sample Analysis

The credibility of any PK study hinges on a robust and validated bioanalytical method.[19] This protocol is aligned with FDA Bioanalytical Method Validation Guidance.[19][20][21][22]

2.3.1 Materials and Reagents

Reagent/MaterialSupplier & GradePurpose
4-Ethyl-5-fluoropyrimidineCertified Reference Standard (≥98%)Analyte for calibration curve and QCs
4-Ethyl-5-fluoropyrimidine-d3Certified Reference Standard (≥98%)Stable Isotope-Labeled Internal Standard (SIL-IS)
AcetonitrileLC-MS GradeProtein precipitation and mobile phase
Formic AcidLC-MS GradeMobile phase modifier
WaterUltrapure, 18.2 MΩ·cmMobile phase
Human Plasma (K2EDTA)Pooled, certified sourceBiological matrix for standards and QCs

2.3.2 Step-by-Step Sample Preparation (Protein Precipitation)

  • Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

  • Aliquot: Pipette 50 µL of each sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL 4-Ethyl-5-fluoropyrimidine-d3 in 50% acetonitrile) to all tubes except the blank matrix.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Analyze: Inject 5 µL onto the LC-MS/MS system.

2.3.3 LC-MS/MS Instrumentation and Parameters

ParameterSettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UPLC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation
Mobile Phase A0.1% Formic Acid in WaterAqueous phase
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic phase
Gradient5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 minEfficiently elutes analyte and cleans column
Flow Rate0.4 mL/minOptimal for 2.1 mm ID column
Column Temp40 °CEnsures reproducible retention times
MS System Triple Quadrupole Mass Spectrometer
IonizationElectrospray Ionization (ESI), Positive ModeSuitable for nitrogen-containing heterocycles
MRM Transition 1127.1 -> 82.1 (Quantifier for Analyte)Specific parent -> fragment transition for unlabeled drug
MRM Transition 2127.1 -> 55.1 (Qualifier for Analyte)Confirmatory transition for unlabeled drug
MRM Transition 3130.1 -> 85.1 (Quantifier for SIL-IS)Specific parent -> fragment transition for d3-labeled IS

Note: MRM transitions are hypothetical and must be optimized empirically by infusing the pure compounds.

2.3.4 Bioanalytical Method Validation

The method must be validated to prove it is fit for purpose. Key parameters to assess according to FDA guidelines are summarized below.[19][20]

Validation ParameterAcceptance CriteriaPurpose
Selectivity No significant interference at the retention time of the analyte and IS in 6 unique matrix sources.Ensures the method can distinguish the analyte from other matrix components.[22]
Calibration Curve ≥6 non-zero points, r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).[19]Defines the relationship between concentration and response over the intended analytical range.
Accuracy & Precision 3 QC levels (low, mid, high), 5 replicates per run, over 3 runs. Mean accuracy within ±15% of nominal. Precision (CV) ≤15%.[22]Confirms the method provides accurate and reproducible results.
Lower Limit of Quantification (LLOQ) Analyte response is distinguishable from blank. Accuracy within ±20% of nominal, Precision (CV) ≤20%.Defines the lowest concentration that can be reliably quantified.
Recovery Consistent and reproducible extraction efficiency for analyte and IS. Not required to be 100%.[22]Measures the efficiency of the sample preparation process.
Matrix Effect Assessed in 6 unique matrix sources. CV of IS-normalized matrix factor should be ≤15%.Evaluates the impact of the biological matrix on analyte ionization.[21]
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).Ensures sample integrity from collection to analysis.

Part 3: Advanced Applications and Considerations

3.1 Cassette Dosing for High-Throughput Screening

In early drug discovery, "cassette dosing" (or "N-in-one" dosing) can be used to rapidly screen the PK properties of multiple new chemical entities.[23][24][25] In this approach, a cocktail of several compounds is administered simultaneously to a single animal.[23][26]

Advantages:

  • Reduces animal usage significantly.[27]

  • Saves time and resources.[24]

  • Decreases inter-individual variability when comparing compounds.[25]

Challenges:

  • Potential for drug-drug interactions that can alter metabolism and clearance, complicating data interpretation.[23][27]

  • Requires a highly selective and sensitive LC-MS/MS method capable of resolving and quantifying all co-administered compounds.

While powerful for ranking and prioritization, results from cassette studies should be confirmed with single-compound studies for lead candidates.[23]

3.2 Metabolite Identification

The use of SIL tracers is also a powerful tool for metabolite identification.[5] When analyzing a sample from a subject dosed with a 1:1 mixture of labeled and unlabeled drug, any drug-related metabolites will appear in the mass spectrum as a characteristic "doublet" separated by the mass difference of the label (3 Da for a d3 label). This signature allows for the rapid and unambiguous identification of metabolites from endogenous background ions.

Conclusion

The strategic use of stable isotope tracers like 4-Ethyl-5-fluoropyrimidine-d3 represents a paradigm shift in pharmacokinetic study design. By enabling more efficient, accurate, and cost-effective methods such as the intravenous microtracer approach, researchers can obtain high-quality human PK data earlier in the drug development pipeline. This accelerates decision-making, reduces reliance on animal studies, and ultimately helps deliver safer and more effective therapies to patients. The detailed protocols and validation standards provided herein offer a robust framework for implementing these advanced techniques in any modern bioanalytical laboratory.

References

  • Pharmaron. Absolute Bioavailability And IV Pharmacokinetics. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Clearsynth Discovery. (2024, September 25). Advantages of Deuterated Compounds. [Link]

  • Cohen, M. J., et al. (2015). Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies. The AAPS Journal. [Link]

  • Sugiyama, Y., & Yamashita, S. (2001). Pharmacokinetic theory of cassette dosing in drug discovery screening. Journal of Pharmaceutical Sciences. [Link]

  • Hulikal, V. L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of Medicinal Chemistry. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]

  • Quotient Sciences. Delivering Human ADME Studies. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Roffel, A. F., et al. (2024). The application of Phase 0 and microtracer approaches in early clinical development: past, present, and future. Frontiers in Drug Discovery. [Link]

  • International Journal of Innovative Research in Medical and Pharmaceutical Sciences. (2024). Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. [Link]

  • Xu, X., et al. (2016). The Use of Stable Isotope-Labeled Drug as Microtracers with Conventional LC–MS/MS to Support Human Absolute Bioavailability Studies: are We There Yet?. Journal of Clinical Pharmacology. [Link]

  • Creative Biolabs. Cassette Dosing Study. [Link]

  • Gmeiner, W. H. (2018). The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence. OncoTargets and Therapy. [Link]

  • Certara. (2013, December 16). Cassette Dosing: Advantages and Challenges. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

  • Deng, Y., et al. (2017). A Phase 1, Open-Label Study in Healthy Subjects to Evaluate the Absolute Bioavailability of AG-221 by a Microtracer Approach. Clinical Therapeutics. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Patsnap Synapse. (2025, May 29). What are the differences between cassette dosing and discrete dosing?. [Link]

  • ProSciento. Isotope Tracer Methodologies for Metabolic Clinical Trials. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • ResearchGate. (2025, August 9). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacodynamics. [Link]

  • PharmGKB. Fluoropyrimidine Pathway, Pharmacokinetics. [Link]

  • ResearchGate. (2025, August 7). The use of stable isotopes in drug metabolism studies. [Link]

  • Sane, R., et al. (2020). Distinguishing Pharmacokinetics of Marketed Nanomedicine Formulations Using a Stable Isotope Tracer Assay. ACS Pharmacology & Translational Science. [Link]

  • National Center for Biotechnology Information. 4-Ethyl-5-fluoropyrimidine. PubChem Compound Database. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Retention Time Identification of 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the identification and retention time confirmation of 4-Ethyl-5-fluoropyrimidine-d3. This deuterated pyrimidine derivative is a critical internal standard used in the quantitative bioanalysis of pharmacologically active compounds, such as the antifungal agent Voriconazole.[1][2] The methodology detailed herein employs Reverse-Phase Chromatography (RPC), a widely applicable technique for the separation of small organic molecules.[3] This guide provides a comprehensive protocol, including analyte characteristics, detailed chromatographic conditions, system suitability requirements, and data interpretation, designed for researchers, scientists, and drug development professionals.

Introduction and Analyte Profile

Accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards, such as 4-Ethyl-5-fluoropyrimidine-d3, are the gold standard in LC-MS bioanalysis.[4][5] They are chemically and physically almost identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus correcting for variability.[6][7]

The primary purpose of this protocol is to establish a reliable method for identifying the retention time (tR) of 4-Ethyl-5-fluoropyrimidine-d3, a foundational step for its use in quantitative assays.

Analyte Physicochemical Properties:

PropertyValueSource
Chemical Name 4-Ethyl-5-fluoropyrimidine-d3Pharmaffiliates[1]
Synonyms 5-fluoro-4-(2,2,2-trideuterioethyl)pyrimidineCymitQuimica[2]
Molecular Formula C₆D₃H₄FN₂CymitQuimica[2]
Molecular Weight 129.15 g/mol CymitQuimica[2]
Structure Chemical structure of 4-Ethyl-5-fluoropyrimidine-d3(Structure based on name)
Predicted logP 1.1PubChem (for non-deuterated analog)[8]

The compound's structure, featuring a pyrimidine core with ethyl and fluoro substituents, imparts moderate hydrophobicity, making it an ideal candidate for Reverse-Phase HPLC.[9][10]

Principle of the Method: Reverse-Phase HPLC

This method utilizes reverse-phase chromatography, the most common mode of HPLC separation.[3] In RPC, the stationary phase is non-polar (e.g., silica bonded with C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of water and acetonitrile).

4-Ethyl-5-fluoropyrimidine-d3, being a moderately non-polar molecule, will partition between the mobile and stationary phases. Its retention time is governed by its hydrophobic interaction with the C18 stationary phase. A higher proportion of the weaker, more polar solvent (water) in the mobile phase will increase retention time, while a higher proportion of the stronger, less polar organic solvent (acetonitrile) will decrease it.[11] This relationship is the core principle for achieving the desired chromatographic separation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis.

Materials and Reagents
  • Analyte: 4-Ethyl-5-fluoropyrimidine-d3, analytical standard grade (≥98% purity).

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.

  • Methanol: HPLC grade (for standard preparation).

Instrumentation and Chromatographic Conditions

The following conditions were established as a starting point for analysis. Adjustments may be permissible within the guidelines of USP <621> as long as system suitability criteria are met.[12]

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary pump system with a UV detector is sufficient.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmA C18 column is the workhorse for RPC due to its strong hydrophobic retention. The 4.6 x 150 mm dimension is a standard configuration for method development.[13][14]
Mobile Phase Acetonitrile:Water (50:50, v/v)This isocratic mixture provides a good starting point for eluting moderately non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature is critical for retention time reproducibility. A 1°C change can alter retention time by 1-2%.[15][16]
Injection Volume 10 µLA typical volume for analytical HPLC.
UV Detection 275 nmPyrimidine derivatives often exhibit strong UV absorbance in this region.[17] A preliminary UV scan of the standard is recommended to confirm the λmax.
Run Time 10 minutesSufficient time to ensure the analyte elutes and the baseline is stable.
Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Ethyl-5-fluoropyrimidine-d3 standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase (Acetonitrile:Water, 50:50).

System Suitability Testing (SST) Protocol

Before sample analysis, the performance of the chromatographic system must be verified.[18] This is a regulatory requirement and ensures the validity of the generated data.[19][20]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Perform five (n=5) replicate injections of the Working Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria below.

System Suitability Acceptance Criteria:

ParameterAcceptance CriteriaPurpose
Retention Time (tR) Precision %RSD ≤ 1.0%Ensures the stability and reproducibility of the pump flow rate and mobile phase composition.[19]
Peak Area Precision %RSD ≤ 2.0%Verifies the precision of the injector and detector.[19]
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. A value outside this range may indicate column degradation or undesirable secondary interactions.[18]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and indicates good peak sharpness.

Failure to meet SST criteria requires troubleshooting before proceeding. Common issues include leaks, pump malfunctions, or column degradation.[18]

Analytical Procedure Workflow

The following diagram illustrates the complete workflow from preparation to analysis.

G cluster_prep Phase 1: Preparation cluster_system Phase 2: System Qualification cluster_analysis Phase 3: Analysis & Reporting A Prepare Mobile Phase (ACN:Water 50:50) B Prepare Working Standard (100 µg/mL) C Equilibrate HPLC System B->C D Perform System Suitability (n=5 injections) C->D E Verify SST Criteria (%RSD, Tf, N) D->E E->C SST Fail (Troubleshoot) F Inject Sample E->F SST Pass G Acquire Chromatogram F->G H Identify Peak & Record Retention Time (tR) G->H

Caption: HPLC workflow for retention time identification.

Data Analysis and Interpretation

Upon successful completion of the SST, a single injection of the working standard is made. The resulting chromatogram should display a single, sharp, and symmetrical peak. The retention time (tR) is the time elapsed from the point of injection to the apex of the peak. This value is the key identifier for 4-Ethyl-5-fluoropyrimidine-d3 under the specified analytical conditions.

The retention time is highly dependent on a variety of factors.[21] The diagram below illustrates the key parameters that must be controlled to ensure retention time is reproducible.

G cluster_mobile Mobile Phase cluster_column Column cluster_system System center Retention Time (tR) A % Organic center->A B pH / Buffer center->B C Flow Rate center->C D Stationary Phase (e.g., C18, C8) center->D E Dimensions (L x ID) center->E F Temperature center->F G Dead Volume center->G H Dwell Volume (Gradient only) center->H

Caption: Key factors influencing HPLC retention time.

Conclusion

This application note provides a reliable and systematically validated HPLC method for the retention time identification of 4-Ethyl-5-fluoropyrimidine-d3. The protocol emphasizes the importance of system suitability testing to ensure data integrity and reproducibility. By controlling the critical parameters outlined, researchers can confidently establish the chromatographic behavior of this essential internal standard, paving the way for its successful implementation in quantitative bioanalytical methods.

References

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Available at: [Link]

  • LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Available at: [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • Tips & Suggestions. (2025, November 3). System suitability Requirements for a USP HPLC Method. Available at: [Link]

  • Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]

  • Scribd. (n.d.). HPLC Retention Time Variability. Available at: [Link]

  • YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available at: [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]

  • Shimadzu. (2025, April 24). Retention Time Fluctuations - Part 1. Available at: [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Available at: [Link]

  • ECA Academy. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. Available at: [Link]

  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Available at: [Link]

  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1794786-17-6| Chemical Name : 4-Ethyl-5-fluoropyrimidine-d3. Available at: [Link]

  • PubChem. (n.d.). 4-Ethyl-5-fluoropyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of purine and pyrimidine compounds. Available at: [Link]

  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available at: [Link]

Sources

Application Note: High-Precision Quantification of Voriconazole in Human Plasma Using a 4-Ethyl-5-fluoropyrimidine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the preparation of a robust calibration curve for the quantification of the antifungal agent Voriconazole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs 4-Ethyl-5-fluoropyrimidine-d3, a stable isotope-labeled analogue, as an internal standard to ensure high accuracy and precision by compensating for variability during sample preparation and analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of Voriconazole.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis by mass spectrometry, achieving accurate and reproducible results is paramount. Biological matrices, such as human plasma, are inherently complex and can introduce significant variability during sample processing and analysis.[1][2][3] Factors including sample loss during extraction, fluctuations in instrument response, and matrix effects can all compromise data integrity.[4][5]

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and highly effective strategy to mitigate these challenges. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). Since the SIL-IS is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source. By adding a known concentration of the SIL-IS to all samples, standards, and quality controls at the beginning of the sample preparation process, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This ratiometric approach effectively normalizes for variations, leading to more reliable and robust data.[6]

4-Ethyl-5-fluoropyrimidine-d3 is a deuterated analogue of a Voriconazole impurity, making it an ideal internal standard for the quantification of Voriconazole. Its use ensures that the analytical method is both precise and accurate, adhering to the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5]

Materials and Reagents

Reference Standards
  • Voriconazole (Analyte)

  • 4-Ethyl-5-fluoropyrimidine-d3 (Internal Standard, IS)[7]

Solvents and Chemicals
  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (with K2EDTA as anticoagulant), sourced from a certified vendor.

Equipment
  • Analytical balance (readable to 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is the foundation of a reliable calibration curve. All solutions should be stored at appropriate temperatures (typically 2-8°C or -20°C) and their stability should be assessed as part of method validation.

Stock Solutions (1 mg/mL)
  • Voriconazole Stock (S-Vori): Accurately weigh approximately 10 mg of Voriconazole reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock (S-IS): Accurately weigh approximately 1 mg of 4-Ethyl-5-fluoropyrimidine-d3 and dissolve it in a 1 mL volumetric flask with methanol.

Solution Compound Concentration Solvent
S-VoriVoriconazole1 mg/mLMethanol
S-IS4-Ethyl-5-fluoropyrimidine-d31 mg/mLMethanol
Intermediate and Working Standard Solutions

Prepare a series of intermediate and working standard solutions of Voriconazole by serial dilution of the stock solution (S-Vori) with a 50:50 (v/v) methanol:water mixture. Similarly, prepare an internal standard working solution.

  • Internal Standard Working Solution (W-IS): Dilute the S-IS stock solution to a final concentration of 1 µg/mL using a 50:50 (v/v) methanol:water mixture. The optimal concentration of the internal standard should be determined during method development to ensure a consistent and appropriate signal intensity across all samples.

Calibration Curve Preparation in Human Plasma

The calibration curve must be prepared in the same biological matrix as the unknown samples to account for matrix effects.[1][3]

Spiking of Calibration Standards

Prepare a set of at least six to eight non-zero calibration standards by spiking blank human plasma with the appropriate Voriconazole working solutions. The concentration range should encompass the expected concentrations of the study samples. A typical calibration curve range for Voriconazole is 0.1 to 10.0 µg/mL.[8]

Standard ID Voriconazole Concentration (ng/mL) Volume of Working Standard (µL) Volume of Blank Plasma (µL)
Blank00950
Zero Standard0 (with IS)0950
CAL 110010 of 10 µg/mL990
CAL 225025 of 10 µg/mL975
CAL 350050 of 10 µg/mL950
CAL 4100010 of 100 µg/mL990
CAL 5250025 of 100 µg/mL975
CAL 6500050 of 100 µg/mL950
CAL 7800080 of 100 µg/mL920
CAL 810000100 of 100 µg/mL900

Note: The volumes and concentrations in the table are illustrative and should be adapted based on the specific requirements of the assay.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[9][10]

Step-by-Step Protocol
  • Aliquoting: To 100 µL of each calibration standard, quality control sample, and unknown sample in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (W-IS, 1 µg/mL). The blank sample does not receive the internal standard.

  • Vortexing: Briefly vortex mix the samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Workflow Diagram

G cluster_prep Sample Preparation A 100 µL Plasma Sample (Calibrator, QC, or Unknown) B Add 10 µL W-IS (1 µg/mL) A->B C Vortex Briefly B->C D Add 300 µL Cold Acetonitrile C->D E Vortex Vigorously (1 min) D->E F Centrifuge (10,000 x g, 10 min) E->F G Transfer Supernatant F->G H Inject into LC-MS/MS G->H

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of 4-Ethyl-5-fluoropyrimidine-d3 in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The molecule , 4-Ethyl-5-fluoropyrimidine-d3 (MW ~129 Da), presents a classic "small molecule paradox" in bioanalysis.[1] Unlike its structural cousin 5-Fluorouracil (5-FU), this compound lacks the carbonyl groups that confer acidity and polarity.[1] It is a lipophilic, low-molecular-weight base.[1] Low recovery in this context is rarely about "extraction efficiency" in the traditional sense; it is almost always a victim of volatility during solvent removal or ion suppression due to early elution.

Scope & Application

This guide addresses low recovery issues for 4-Ethyl-5-fluoropyrimidine-d3 (Internal Standard) and its analyte in human plasma.

  • Compound Type: Small Heterocycle (Weak Base/Neutral).[1]

  • Critical Attribute: High Volatility / Low MW (~129 Da).[1]

  • Primary Risk: Sublimation during Nitrogen (

    
    ) blow-down.[1]
    
Module 1: The "Hidden" Failure – Volatility & Evaporation

Q: I am using a standard Liquid-Liquid Extraction (LLE) with Ethyl Acetate. My extraction yields are inconsistent and generally low (<40%). Is the drug binding to protein?

A: It is highly probable that you are losing your analyte after the extraction, not during it. 4-Ethyl-5-fluoropyrimidine is a small, lipophilic molecule with significant vapor pressure.[1] If you evaporate your organic supernatant to complete dryness under


 flow, you are likely sublimating the compound along with the solvent.

The Fix: The "Keeper" Solvent Strategy Never evaporate to dryness. You must modify your protocol to include a high-boiling-point "keeper" solvent that retains the analyte while the volatile extraction solvent is removed.[1]

Protocol Adjustment:

  • Select a Keeper: Use DMSO , Ethylene Glycol , or 0.1% Formic Acid in Water .[1]

  • Add Prior to Drying: Add 10-20

    
    L of the keeper to the collection plate/tube before transferring the organic supernatant.
    
  • Evaporate: Dry down the organic layer (e.g., Ethyl Acetate/MTBE).[1]

  • Stop Point: The volatile solvent will evaporate, leaving the analyte trapped in the 10-20

    
    L drop of keeper solvent.
    
  • Reconstitute: Add your mobile phase directly to this droplet.

VolatilityFix Start Organic Supernatant (Contains Analyte) Dry N2 Blow-down (To Dryness) Start->Dry Standard Protocol Keeper Add 10µL DMSO (Keeper) Start->Keeper Optimized Protocol Loss Analyte Sublimates (0-40% Recovery) Dry->Loss DryKeeper N2 Blow-down (To Residue) Keeper->DryKeeper Success Analyte Trapped in DMSO (>90% Recovery) DryKeeper->Success

Figure 1: Volatility Trap Workflow. Preventing sublimation losses using a keeper solvent.

Module 2: Distinguishing Extraction vs. Matrix Effects

Q: How do I know if my low signal is due to poor extraction or ion suppression (Matrix Effects)?

A: You cannot troubleshoot without separating these two variables. You must perform the Matuszewski Three-Set Experiment . This is the industry standard for validating LC-MS bioanalytical methods.

The Experiment: Prepare three sets of samples at the same concentration (e.g., Low QC level).

SetDescriptionRepresents
Set A Standard in pure solvent (Mobile Phase).Ideal Physics (Reference)
Set B Blank plasma extracted first, then spiked with analyte.[1]Matrix Effect (ME)
Set C Plasma spiked with analyte, then extracted.[1][2]Recovery (RE)

Calculations:

  • Matrix Effect (ME) % =

    
    [1][2]
    
    • < 100%: Ion Suppression (Signal is being crushed by phospholipids).[1]

    • > 100%: Ion Enhancement.[1][2]

  • Recovery (RE) % =

    
    [1][2]
    
    • Note: We compare C to B (not A) to isolate extraction efficiency from matrix effects.

Troubleshooting Logic:

  • If ME is < 50% : Your problem is Chromatography/Cleanup.[1] The analyte is co-eluting with phospholipids.

    • Action: Switch to a Phenyl-Hexyl column or use Ostro/HybridSPE plates to remove phospholipids.[1]

  • If RE is < 50% : Your problem is Chemistry.[1] The analyte is not partitioning into the solvent.

    • Action: Adjust pH or solvent polarity (See Module 3).[1]

Module 3: Extraction Chemistry Optimization

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the recovery is still variable. Should I switch to LLE?

A: Yes. PPT is "dirty." For a fluorinated pyrimidine, Liquid-Liquid Extraction (LLE) offers cleaner extracts and better recovery, provided you control the pH.[1]

Chemical Rationale:

  • Molecule: 4-Ethyl-5-fluoropyrimidine.[1][3][4][5][6]

  • pKa: Pyrimidines are very weak bases (

    
    ).[1]
    
  • State: At physiological pH (7.4), the molecule is neutral (uncharged).

  • Solvent Choice: Because it is neutral and lipophilic (Ethyl + Fluoro groups), it partitions well into Ethyl Acetate (EtAc) or MTBE .[1]

Optimized LLE Protocol:

  • Aliquot: 50

    
    L Plasma.[1][7]
    
  • IS Spike: Add 4-Ethyl-5-fluoropyrimidine-d3.

  • Buffer: Add 50

    
    L Ammonium Acetate (pH 9)  or simple water.
    
    • Why? Although it is neutral at pH 7, slight alkalinity ensures no protonation occurs on the ring nitrogens, maximizing logP (lipophilicity). Avoid acidic buffers.[1]

  • Solvent: Add 600

    
    L Ethyl Acetate .
    
  • Agitate: Vortex 5 mins (aggressive agitation is needed for fluorinated compounds).

  • Separate: Centrifuge >4000g.

  • Transfer: Move supernatant to a plate containing 10

    
    L DMSO (Keeper) .
    
  • Evaporate: Dry down (See Module 1).

ExtractionLogic Input Low Recovery Issue CheckME Check Matrix Effect (Set B vs A) Input->CheckME Suppression High Suppression (ME < 50%) CheckME->Suppression Signal Lost Extraction Poor Extraction (RE < 50%) CheckME->Extraction Signal OK in Spike FixSuppression Fix: Chromatography 1. Use Phenyl-Hexyl Column 2. Divert flow first 1 min 3. Use Phospholipid Removal Plate Suppression->FixSuppression FixExtraction Fix: Chemistry (LLE) 1. Ensure pH > 7 (Neutral State) 2. Use Ethyl Acetate 3. CRITICAL: Use DMSO Keeper Extraction->FixExtraction

Figure 2: Troubleshooting Decision Tree. Isolating ion suppression from extraction failure.

Module 4: Adsorption & Stability (The "Container Effect")

Q: My calibration curve is non-linear at the lower end (LLOQ). Is the analyte degrading?

A: If the d3-IS is stable but the analyte drops, it is likely Non-Specific Binding (NSB) , not degradation. Fluorinated alkyl-pyrimidines are hydrophobic and "sticky."[1]

The "Low-Bind" Protocol:

  • Labware: Do NOT use standard polypropylene tubes for low-concentration working solutions.[1] Use Low-Bind tubes or glass inserts.

  • Solvent Composition: Ensure your working solutions contain at least 30% organic (Methanol/Acetonitrile) and 0.1% Formic Acid .[1]

    • Mechanism:[1][8][9][10] Pure water promotes hydrophobic interaction between the analyte and the plastic wall. Organic solvent keeps the analyte in solution.

  • Temperature: Keep samples at 4°C. While the C-F bond is strong, the ethyl group can be susceptible to oxidation if left at room temperature for extended periods.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [1]

  • Organomation. (2025). The Role of Nitrogen Evaporation in Solvent Exchange. Organomation Technical Guides.

  • PubChem. (2025).[1][6] 4-Ethyl-5-fluoropyrimidine Compound Summary. National Library of Medicine.[1] [1]

  • WelchLab. (2025).[1] Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials.

Sources

Preventing deuterium exchange in 4-Ethyl-5-fluoropyrimidine-d3 solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Exchange (Washout) in Solutions

Document ID: TS-ISO-PYR-004 | Version: 2.1 | Status: Active

Introduction: The Silent Destroyer of Isotopic Integrity

As researchers, we often treat deuterated internal standards (IS) as static reference points. However, 4-Ethyl-5-fluoropyrimidine-d3 presents a specific, chemically driven stability challenge. Unlike simple deuterated benzenes, this molecule possesses a "pseudo-acidic" center that makes it highly susceptible to Deuterium-Hydrogen (D-H) exchange, or "washout."

This guide addresses the specific mechanism where the 5-fluoro substituent enhances the acidity of the 4-ethyl group , creating a kinetic pathway for deuterium loss even under "standard" storage conditions.

Module 1: The Science of Exchange (Mechanism)

Why is this molecule unstable?

The instability is not random; it is driven by the electron-deficient nature of the pyrimidine ring, exacerbated by the fluorine atom.

  • The "Picoline" Effect: The alkyl group at the C4 position of a pyrimidine ring behaves similarly to 4-picoline. The protons on the

    
    -carbon (the methylene group attached to the ring) are acidic (
    
    
    
    ).
  • Fluorine Inductive Boost: The fluorine atom at C5 is highly electronegative. Through the inductive effect (

    
    ), it pulls electron density away from the ring and the adjacent C4 position, making the 
    
    
    
    -protons significantly more acidic than in non-fluorinated analogs.
  • The Exchange Cycle: In the presence of even trace moisture (

    
    ) or protic solvents (
    
    
    
    ,
    
    
    ), a base (or surface hydroxyls on glass) can deprotonate the
    
    
    -carbon. The resulting carbanion is resonance-stabilized by the ring nitrogens. When this carbanion reprotonates, it grabs the most abundant proton available—often a Hydrogen (
    
    
    ) from the solvent rather than a Deuterium (
    
    
    ), leading to irreversible signal loss.
Visualizing the Threat

The following diagram illustrates the pathway of D-H exchange catalyzed by base or active surfaces.[1]

ExchangeMechanism Start Deuterated Species (4-Ethyl-d3-pyrimidine) Intermediate Resonance Stabilized Carbanion / Enamine Start->Intermediate Deprotonation (-D+) Base Catalyst (Base / Glass -OH) Base->Start Catalyzes End Protiated Species (Signal Loss) Intermediate->End Reprotonation (+H+) Solvent Protic Solvent (H-OH / MeOH) Solvent->Intermediate Donates H+

Module 2: Troubleshooting & FAQs

This section addresses specific scenarios reported by analytical chemists working with Voriconazole impurities and pyrimidine standards.

Scenario A: NMR Signal Degradation

Q: "I stored my standard in


 (Methanol-d4) for two weeks. The ethyl triplet is distorting. Why?" 

A: You are witnessing solvent-mediated exchange .

  • The Cause: Even though you used deuterated methanol, the hydroxyl proton (

    
    ) in methanol is exchangeable. If any atmospheric moisture (
    
    
    
    ) enters the septum, the solvent pool becomes a source of protons (
    
    
    ).
  • The Mechanism: The pyrimidine ring nitrogen can be protonated, or the

    
    -carbon deprotonated. Methanol facilitates this proton shuffling.
    
  • The Fix: Never store this compound in alcohols (protic solvents), even deuterated ones. Use aprotic solvents like DMSO-

    
    , Acetonitrile-
    
    
    
    , or Acetone-
    
    
    .
Scenario B: Mass Spec Signal Drift

Q: "My MRM transitions are stable, but the ratio of IS to Analyte is dropping over time in the autosampler. Is the compound degrading?"

A: It is likely back-exchange rather than chemical decomposition.

  • Diagnosis: Check the M+0 (non-deuterated) signal. If the M+3 signal decreases while M+2 or M+0 increases, the deuterium is washing out.

  • The Trigger: Autosampler vials are often glass. Untreated glass has surface silanol groups (

    
    ) that act as weak acids/bases, catalyzing the exchange at the sensitive C4-position.
    
  • The Fix: Use silanized glass vials or polypropylene inserts for LC-MS analysis. Ensure your mobile phase in the vial is not highly basic (pH > 8).

Scenario C: pH Sensitivity

Q: "Can I mix this IS into a basic buffer (pH 9) for extraction?"

A: Proceed with extreme caution.

  • Risk: High pH dramatically accelerates the deprotonation of the

    
    -carbon. At pH 9, the half-life of the deuterium label may drop from days to minutes depending on temperature.
    
  • Protocol: If basic extraction is required, add the IS immediately before injection or keep the temperature at 4°C. Do not let the IS sit in basic buffer for prolonged periods.

Module 3: Storage & Handling Protocols

To ensure data integrity, adopt this self-validating storage system.

Table 1: Solvent Compatibility Matrix
Solvent ClassExamplesSuitabilityTechnical Rationale
Aprotic (Polar) DMSO, Acetonitrile (ACN) Recommended Lacks exchangeable protons; stabilizes the dipole without facilitating H-transfer.
Aprotic (Non-Polar) Dichloromethane (DCM)Use with Caution Often contains trace HCl (acidic) which catalyzes exchange via ring nitrogen protonation.
Protic Water, Methanol, EthanolFORBIDDEN Provides an infinite pool of protons for exchange.
Basic Ammonia, PyridineFORBIDDEN Rapidly deprotonates the

-carbon, stripping the deuterium label.
Protocol: Preparation of Stock Solutions

Objective: Create a stable 1 mg/mL stock solution.

  • Container Selection: Use amber, silanized glass vials with PTFE-lined caps.

    • Why? Amber protects from photodegradation; silanization covers active

      
       sites on the glass surface.
      
  • Solvent Choice: Use anhydrous DMSO-d6 (preferred for NMR) or Acetonitrile (preferred for LC-MS).

    • Verification: Ensure solvent water content is <0.05% (Karl Fischer).

  • Dissolution:

    • Equilibrate the vial to room temperature before opening (prevents condensation).

    • Dissolve the solid rapidly.

    • Do not sonicate for extended periods (heat promotes exchange).

  • Storage:

    • Store at -20°C or -80°C .

    • Self-Validation: Run a "Time 0" LC-MS or NMR immediately. Re-check the isotopic pattern after 1 week. If M+3 abundance drops by >2%, the seal is compromised or moisture is present.

Visual Workflow: Solvent Decision Tree

SolventDecision Start Select Solvent for 4-Ethyl-5-fluoropyrimidine-d3 Q1 Is the solvent Protic? (e.g., Water, MeOH, EtOH) Start->Q1 Stop1 STOP: High Risk of Exchange. Do Not Use. Q1->Stop1 Yes Q2 Is the solvent Acidic or Basic? Q1->Q2 No Stop2 STOP: Catalytic Degradation. (Avoid DCM w/ trace HCl) Q2->Stop2 Yes Safe SAFE: Anhydrous Aprotic (DMSO, ACN, Acetone) Q2->Safe No (Neutral)

References

  • BenchChem. (2025).[2][3] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 19074919, 4-Ethyl-5-fluoropyrimidine. Retrieved from

  • J. Wright. (1966). Deuterium exchange of 4‐pyrimidones and 4‐pyrimidthiones. Journal of Heterocyclic Chemistry. Retrieved from

  • Werner, D., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. MDPI Molecules. Retrieved from

  • CymitQuimica. (n.d.). Product Data Sheet: 4-Ethyl-5-fluoropyrimidine-d3. Retrieved from

Sources

Technical Support Center: LC-MS Bioanalysis of Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Matrix Effects & Sensitivity Issues for 5-FU, Capecitabine, and Metabolites Analytes: 5-Fluorouracil (5-FU), 5-Fluoro-2'-deoxyuridine (5-FdU), Capecitabine,


-Fluoro-

-alanine (FBAL).[1] Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Fluorine Frontier

You are likely here because your 5-FU signal is disappearing in plasma, or your internal standard response is fluctuating wildly between patient samples. Fluorinated pyrimidines present a "perfect storm" for LC-MS bioanalysis: they are small, highly polar, and rely on negative ion mode (ESI-), which is notoriously susceptible to ion suppression.

This guide moves beyond basic troubleshooting. We will dismantle the mechanism of matrix effects (ME) specific to these analytes and rebuild your method using self-validating protocols.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Protocol

User Question: "My QC samples fail accuracy in plasma, but look perfect in solvent. Is this suppression?"

Scientist Response: You cannot guess matrix effects; you must visualize them. The standard "Matrix Factor" calculation (Post-Extraction Spike) gives you a single number, but it doesn't tell you where the suppression is happening. You need to map the suppression zones relative to your analyte peak.

The Protocol: Qualitative Matrix Mapping Perform this experiment before changing your extraction method.

  • Setup: Connect a syringe pump containing your analyte (e.g., 1 µg/mL 5-FU in mobile phase) to a T-junction placed after the analytical column but before the MS source.

  • Flow: Set the syringe pump to 10-20 µL/min (constant flow).

  • Injection: Inject a "Blank Matrix Extract" (plasma processed via your current method) via the LC.

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A dip indicates suppression; a hump indicates enhancement.

  • Overlay: Superimpose your analyte's retention time (RT) from a separate injection. If your peak elutes inside a "dip," you have a matrix problem.

Visualizing the PCI Workflow

PCI_Setup cluster_result Resulting Chromatogram LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Standard Signal Baseline Dip = Suppression Baseline Hump = Enhancement MS->Signal

Figure 1: Post-Column Infusion (PCI) setup for real-time visualization of ionization suppression zones.

Module 2: Sample Preparation – The First Line of Defense

User Question: "I'm using protein precipitation (PP) with methanol, but the matrix effect is still -40%. What is the next step?"

Scientist Response: Protein precipitation is insufficient for 5-FU in ESI- mode. It leaves behind phospholipids (glycerophosphocholines), which elute late and cause massive suppression. Because 5-FU is polar, it often co-elutes with the "breakthrough" of these lipids or salts.

You must upgrade your extraction stringency. See the comparison below:

MethodMechanismSuitability for 5-FUProsCons
Protein Precipitation (PP) Solubility crashLow Cheap, fast.Dirty extract. High phospholipid carryover.
PLD Plates (e.g., Ostro, Phree)PP + FiltrationMedium Removes 99% phospholipids. Simple workflow.May not remove all salts/small polar interferences.
Liquid-Liquid Extraction (LLE) PartitioningHigh Excellent cleanup. High recovery for 5-FU using specific solvents.Labor-intensive. Requires evaporation.
SPE (Strong Anion Exchange) Ionic interactionVery High Exploits 5-FU's acidity (pKa ~8). Removes neutrals and cations.Complex method development. Cost.

The "Golden Standard" LLE Protocol for 5-FU If you lack SPE automation, use this specific LLE mix which favors the partition of fluoropyrimidines while excluding lipids.

  • Aliquot: 50 µL Plasma.

  • Add: 5 µL Internal Standard (

    
    -5-FU).
    
  • Extract: Add 600 µL Ethyl Acetate:Isopropanol (85:15, v/v) . Note: Pure Ethyl Acetate often yields low recovery for the more polar metabolites like FBAL.

  • Agitate: Vortex 2 min, Centrifuge 10 min @ 10,000 g.

  • Dry: Evaporate supernatant under Nitrogen.

  • Reconstitute: Mobile Phase A (Water/0.1% Formic Acid) or HILIC loading solvent.

Module 3: Chromatographic Strategy – Escaping the Void

User Question: "5-FU elutes in the void volume (k' < 1) on my C18 column. Should I use ion-pairing?"

Scientist Response: Avoid ion-pairing reagents (like TBA) if possible; they contaminate the MS source and suppress ionization permanently. The problem is that 5-FU is too hydrophilic for standard C18 retention.

Strategy A: HILIC (Hydrophilic Interaction Liquid Chromatography) This is the modern standard for polar antimetabolites.

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.[2]

  • Mobile Phase: High organic (Acetonitrile) is the weak solvent. Water is the strong solvent.[2]

  • Benefit: 5-FU elutes in high organic content (e.g., 80% ACN), which drastically improves desolvation and sensitivity in the MS source compared to high-aqueous RPLC elution.

Strategy B: Porous Graphitic Carbon (PGC)

  • Mechanism: Charge-induced dipole interaction on flat graphite surface.

  • Benefit: Retains polar analytes using standard Reversed-Phase solvents (Water/MeOH).

  • Caution: PGC columns can exhibit strong irreversible adsorption if not primed correctly.

Chromatography Decision Matrix

Chrom_Strategy Start Analyte Retention Issue? Is_Polar Is Analyte Highly Polar? (e.g., 5-FU, FBAL) Start->Is_Polar HILIC_Path Option A: HILIC Is_Polar->HILIC_Path Yes (Recommended) RPLC_Path Option B: Modified RPLC Is_Polar->RPLC_Path No / Equipment Constraint HILIC_Details Column: Amide or Silica MP: ACN/Water/Ammonium Acetate Benefit: High Sensitivity (ESI) HILIC_Path->HILIC_Details RPLC_Details Column: PGC or Polar-Embedded C18 MP: Water/MeOH Risk: Dewetting in 100% Aqueous RPLC_Path->RPLC_Details

Figure 2: Selecting the correct stationary phase to ensure retention and separation from the solvent front.

Module 4: Sensitivity & Derivatization

User Question: "I need to reach 0.5 ng/mL, but ESI negative mode is too noisy. What can I do?"

Scientist Response: Negative mode background noise is often the limiting factor. If you hit a sensitivity wall, you must switch the physics of ionization by derivatizing the molecule to be "MS-friendly" (positive mode, higher mass).

The Dansyl Chloride Protocol This reaction targets the amine/phenol groups, adding a heavy, ionizable tag that flies well in ESI+.

  • Reaction: 5-FU + Dansyl Chloride

    
     Dansyl-5-FU.
    
  • Conditions: Basic pH (Sodium Bicarbonate), 60°C incubation for 10-20 mins.

  • Outcome:

    • Mode Switch: Allows detection in ESI+ (Positive mode).

    • Mass Shift: Moves precursor m/z from ~129 to ~362, moving it away from low-mass chemical noise.

    • Hydrophobicity: The Dansyl group makes the molecule retentive on standard C18 columns, eliminating the need for HILIC.

Module 5: Internal Standards (The Non-Negotiable)

User Question: "Can I use 5-Chlorouracil or 5-Bromouracil as an internal standard to save money?"

Scientist Response: No. In LC-MS, an analog IS (like 5-Chlorouracil) has a different retention time than 5-FU. Therefore, the IS elutes in a different matrix environment than the analyte. If 5-FU elutes in a suppression zone and 5-CU elutes in a clean zone, the ratio will be wrong, and your quantification will fail.

Requirement: You must use a Stable Isotope Labeled (SIL) IS.

  • Recommended:

    
    -5-Fluorouracil.
    
  • Why: It co-elutes perfectly with 5-FU. Any suppression affecting 5-FU affects the SIL-IS equally. The ratio remains constant.

References
  • Licea-Perez, H., Wang, S., & Bowen, C. (2009).[1] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.[1] Journal of Chromatography B, 877(11-12), 1040-1046.[1]

  • Waters Corporation. (2012). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Application Note.

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(5), 328-334.

  • Pisano, R., et al. (2005). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs.[3][4] Mass Spectrometry Reviews, 24(6), 887-917.[4]

Sources

Storage conditions to prevent degradation of 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 4-Ethyl-5-fluoropyrimidine-d3 (CAS: 1794786-17-6), a stable isotope-labeled internal standard primarily used in the quantification of Voriconazole impurities and fluoropyrimidine metabolites.[1]

Preserving Isotopic Purity & Chemical Integrity

Core Storage Directive (The "Golden Standard")

To prevent the two primary degradation vectors—Deuterium-Hydrogen (D/H) Exchange and Hydrolytic Ring Cleavage —adherence to the following protocol is mandatory upon receipt.

ParameterSpecificationScientific Rationale
Long-Term Temp -20°C (± 5°C) Slows kinetic rates of hydrolysis and prevents volatile loss of the ethyl-substituted pyrimidine.[1]
Short-Term Temp 2–8°C Acceptable for working aliquots used within <1 week.[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (

), the primary donor for proton exchange and hydrolysis.[1]
Container Amber Glass (Silanized) Prevents surface adsorption of the polar fluorinated motif; amber glass blocks UV-induced radical formation.[1]
Solvent (Stock) Methanol-d4 or DMSO-d6 Use deuterated solvents for stock solutions to thermodynamically inhibit D/H exchange.[1]

Troubleshooting & FAQs

Direct solutions to common experimental deviations.

Category A: Isotopic Purity & Mass Shift[1]

Q1: I observed a mass shift of -1 Da (M-1) in my LC-MS spectrum. Has my standard degraded? Diagnosis: Likely D/H Exchange . Mechanism: The deuterium atoms on the ethyl group (specifically the


-methylene or 

-methyl positions) can exchange with solvent protons if the environment is acidic or basic .[1] While the 4-ethyl group is relatively stable, the electron-deficient pyrimidine ring increases the acidity of the

-protons.[1] Corrective Action:
  • Check pH: Ensure your reconstitution solvent is neutral (pH 7.0).[1] Avoid storing in 0.1% Formic Acid for >24 hours.[1]

  • Solvent Swap: If storing >1 week, switch from protic solvents (MeOH/Water) to aprotic solvents (Acetonitrile or DMSO).

  • Verification: Run a neat infusion of the stock. If the isotope distribution pattern has skewed towards the natural abundance (M+0), discard the stock.[1]

Q2: Can I store the reconstituted standard in the autosampler (4°C) over the weekend? Answer: Conditional Yes.

  • Condition: The solvent must be Acetonitrile/Water (neutral) .[1]

  • Risk: If the mobile phase contains modifiers (Ammonium Acetate/Formic Acid), hydrolysis of the fluoro-pyrimidine bond is slow but possible.

  • Protocol: For >48h storage, we recommend evaporating the solvent under nitrogen and re-dissolving immediately before the next run.[1]

Category B: Chemical Stability & Handling[1]

Q3: The compound appears as a "sticky" oil.[1] Is this normal? Answer: Yes. 4-Ethyl-5-fluoropyrimidine has a low melting point and can exist as a viscous oil or low-melting solid depending on ambient temperature.[1]

  • Handling Tip: Do not attempt to weigh the oil directly.[1] Wash the shipping vial with a known volume of solvent (e.g., 1.0 mL Methanol) to create a quantitative stock solution directly in the vial.[1] This minimizes transfer loss.[1]

Q4: I see a new peak at [M+18] or [M+16]. What is it? Diagnosis: Hydrolysis or Oxidation. [1]

  • [M+18]: Water addition across the C=N bond (hydration), often a precursor to ring opening.[1]

  • [M+16]: N-Oxide formation.[1] Pyrimidine nitrogens are susceptible to oxidation if stored in non-degassed solvents exposed to light.[1]

  • Prevention: Always use degassed, high-purity solvents and store under inert gas.[1]

Critical Workflows (Visualized)

Figure 1: Storage & Handling Decision Tree

Use this logic flow to determine the optimal storage state based on your experimental timeline.

StorageProtocol Start Receipt of 4-Ethyl-5-fluoropyrimidine-d3 FormCheck Physical State: Solid or Oil? Start->FormCheck ImmediateUse Immediate Use (< 48 Hours)? FormCheck->ImmediateUse SolidStorage Store Neat -20°C, Desiccated FormCheck->SolidStorage Archive Solubilization Solubilize for Stock (Recommended: MeOH or ACN) ImmediateUse->Solubilization No ShortTerm Store at 2-8°C Amber Vial ImmediateUse->ShortTerm Yes LongTermSoln Long Term Solution? Solubilization->LongTermSoln LongTermSoln->ShortTerm < 1 Week CryoStorage Aliquot & Freeze -80°C or -20°C (Avoid Freeze-Thaw) LongTermSoln->CryoStorage > 1 Week

Caption: Decision matrix for maximizing shelf-life. Note that solution-state storage requires stricter temperature controls than neat storage.[1]

Figure 2: Isotopic Purity Troubleshooting

Diagnosing loss of signal or mass shifts in LC-MS applications.

Troubleshooting Issue Issue: Signal Loss or Mass Shift CheckSolvent Check Solvent pH (Is it Acidic?) Issue->CheckSolvent Exchange D/H Exchange Occurred CheckSolvent->Exchange pH < 4 or > 9 Hydrolysis Ring Hydrolysis Occurred CheckSolvent->Hydrolysis pH Neutral + Old Stock Action1 Discard. Use Aprotic Solvent (ACN) next time. Exchange->Action1 Action2 Check Water Content. Use Fresh Anhydrous Solvent. Hydrolysis->Action2

Caption: Diagnostic flow for identifying chemical degradation versus isotopic exchange.

Analytical Verification Protocol

Before committing to a high-value sample run, validate your standard.

  • Blank Injection: Inject the solvent blank.[1] Ensure no carryover at the retention time of the d3 standard.[1]

  • Zero-Point Check: Inject the Internal Standard (IS) alone.[1]

    • Acceptance Criteria: The signal for the unlabeled analyte (M+0) must be <0.5% of the IS signal.[1] If >0.5%, the standard contains excessive unlabeled impurity or has degraded (D/H exchange).[1]

  • System Suitability: The retention time (RT) of the d3 standard should match the unlabeled analyte within ±0.05 min (slight deuterium isotope effects on RT are normal but minimal on C18 columns).

References

  • Pharmaffiliates. (n.d.). 4-Ethyl-5-fluoropyrimidine-d3 Certificate of Analysis and Storage Recommendations. Retrieved February 21, 2026, from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved February 21, 2026, from [Link]

Sources

Technical Resource Center: Optimizing Ionization for 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the detection of 4-Ethyl-5-fluoropyrimidine-d3. As a deuterated internal standard, its reliable quantification is paramount for the accuracy and precision of any bioanalytical method.[1][2] This document offers in-depth troubleshooting, frequently asked questions (FAQs), and step-by-step protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is "ionization voltage," and why is it a critical parameter for my analysis?

A: "Ionization voltage" is a general term for the key voltage in the mass spectrometer's ion source that drives the ionization process. Depending on your instrument and the type of ion source, this parameter may be called:

  • Capillary Voltage in Electrospray Ionization (ESI).

  • Corona Discharge Current/Voltage in Atmospheric Pressure Chemical Ionization (APCI).

  • Fragmentor or Cone Voltage , which is a downstream voltage that can influence ion transmission and in-source fragmentation.[3][4]

This voltage is critical because it directly controls the efficiency of ion formation and their subsequent transfer from the atmospheric pressure region of the source into the vacuum of the mass analyzer.[5] An unoptimized voltage can lead to a cascade of problems, including low signal intensity, high background noise, and unwanted fragmentation of the analyte, all of which compromise data quality.[6]

Q2: Which ionization source, ESI or APCI, is more suitable for 4-Ethyl-5-fluoropyrimidine-d3?

A: The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends on the physicochemical properties of your analyte.

  • Electrospray Ionization (ESI): ESI is the default choice for polar to moderately polar molecules that can be ionized in solution.[7] Given that 4-Ethyl-5-fluoropyrimidine contains basic nitrogen atoms in its pyrimidine ring, it is expected to readily accept a proton in an acidic mobile phase (e.g., containing 0.1% formic acid) to form a protonated molecule, [M+H]+. Therefore, ESI is the recommended starting point.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds with lower molecular weights (<1500 Da).[8][9] It involves vaporizing the sample in a heated tube before ionization by a corona discharge.[10] If you experience poor sensitivity with ESI, particularly with less polar mobile phases, APCI is a valuable alternative.[11][12]

Q3: How does the deuterium labeling (d3) on my internal standard affect ionization optimization?

A: The three deuterium atoms on 4-Ethyl-5-fluoropyrimidine-d3 have a negligible effect on its chemical properties and ionization behavior.[2] Deuterated internal standards are the "gold standard" because they are chemically almost identical to the analyte, meaning they co-elute chromatographically and have the same ionization efficiency.[13] This allows them to perfectly compensate for variations in sample preparation, injection volume, and matrix effects.[1][14] Therefore, the optimal ionization voltage for your deuterated internal standard will be the same as for the non-deuterated analyte. You should optimize the voltage to maximize the signal for both compounds simultaneously.

Q4: What is in-source fragmentation, and how can I control it with the ionization voltage?

A: In-source fragmentation (or in-source collision-induced dissociation) is the breakdown of the primary analyte ion (e.g., [M+H]+) into smaller fragment ions within the ion source itself, before they enter the mass analyzer.[3][15] This occurs when ions are accelerated by electric fields (like the fragmentor or cone voltage) and collide with residual solvent vapor and gas molecules.[4]

While sometimes used for structural confirmation, it is generally an undesired effect in quantitative analysis because it reduces the signal of the precursor ion you are trying to measure.[15]

Control Mechanism:

  • Too High Fragmentor/Cone Voltage: Increases the kinetic energy of the ions, leading to more collisions and more fragmentation.[3][6]

  • Optimized Fragmentor/Cone Voltage: A "gentler" voltage provides enough energy to desolvate ions but not enough to break them apart, maximizing the precursor ion signal.[16]

Troubleshooting Guide: Common Signal Issues

This section addresses specific problems you may encounter during method development.

Problem: Low or No Signal for 4-Ethyl-5-fluoropyrimidine-d3
Potential Cause Recommended Action & Explanation
Suboptimal Ionization Voltage The applied voltage is too low for efficient ion formation or too high, causing excessive fragmentation. Action: Perform a systematic voltage optimization experiment as detailed in the protocol below.
Incorrect Ionization Mode The analyte may ionize more efficiently in a different source or polarity. Action: If ESI fails, try APCI.[12] Although pyrimidines typically ionize well in positive mode ([M+H]+), test negative mode to check for deprotonation or adduct formation.
Matrix Suppression Co-eluting compounds from your sample matrix (e.g., plasma, urine) are competing with your analyte for ionization, suppressing its signal.[17] Action: Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[18] You can confirm suppression with a post-column infusion experiment.
Instrument Contamination The ion source, capillary, or ion optics may be dirty, leading to poor ion transmission. Action: Follow the manufacturer's guidelines for cleaning the ion source.[19] Run a system suitability test with a known standard to verify instrument performance.[20]
Problem: High Background Noise or Chemical Interference
Potential Cause Recommended Action & Explanation
Mobile Phase Contamination Impurities in solvents or additives (e.g., plasticizers, salts) can create high background noise. Action: Use only high-purity, LC-MS grade solvents and additives.[18] Avoid "topping off" solvent bottles to prevent concentration of contaminants.
Electrical Discharge in Source The capillary voltage in ESI may be set too high, causing a corona discharge which generates a noisy, unstable signal. Action: Reduce the capillary voltage. The appearance of protonated solvent clusters in the spectra is often an indicator of discharge.[16]
In-Source Fragmentation of Matrix Components High-abundance matrix components may be fragmenting in the source, creating a "forest" of interfering background ions. Action: Optimize the fragmentor/cone voltage to a lower, "softer" setting. Improve chromatographic separation to move the analyte away from the interfering compounds.
Problem: Precursor Ion is Weak, but Fragment Ions are Strong
Potential Cause Recommended Action & Explanation
Excessive In-Source Fragmentation The fragmentor/cone voltage is set too high, causing the [M+H]+ ion to break apart before detection.[3] Action: Systematically reduce the fragmentor/cone voltage. Infuse a pure standard and monitor the ratio of the precursor ion to its fragments as you lower the voltage. The optimal setting will maximize this ratio.
Analyte Instability The molecule itself may be thermally or chemically unstable and prone to fragmentation. Action: Reduce the ion source temperature.[3][6] Ensure the mobile phase pH is appropriate for the analyte's stability.

Experimental Protocol: Systematic Optimization of Ionization Voltage

This protocol outlines a "one-factor-at-a-time" approach to determine the optimal capillary and fragmentor voltages.

Step 1: System Preparation
  • Prepare a Standard Solution: Create a solution of 4-Ethyl-5-fluoropyrimidine-d3 (e.g., 100 ng/mL) in a solvent that mimics your initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Set Up Infusion: Directly infuse the standard solution into the mass spectrometer using a syringe pump at a typical flow rate (e.g., 10 µL/min). This isolates the effect of the MS parameters from the LC.[21]

  • Initial MS Settings: Set all other source parameters (e.g., gas flows, temperatures) to the manufacturer's recommended starting values.[18] Set the mass analyzer to monitor the expected protonated molecule, [M+H]+.

Step 2: Fragmentor/Cone Voltage Optimization
  • Set Capillary Voltage: Start with a moderate capillary voltage (e.g., 3500 V).

  • Ramp Fragmentor Voltage: While infusing the standard, acquire data as you ramp the fragmentor (or cone) voltage from a low value to a high value (e.g., from 50 V to 250 V in 10 V increments).

  • Analyze the Data: Plot the signal intensity of the [M+H]+ ion versus the fragmentor voltage. The optimal voltage is the one that gives the highest, most stable signal before it begins to drop off (indicating the onset of fragmentation).

Step 3: Capillary Voltage Optimization
  • Set Optimal Fragmentor Voltage: Set the fragmentor voltage to the optimum value determined in Step 2.

  • Ramp Capillary Voltage: While infusing, acquire data as you ramp the capillary voltage (e.g., from 1000 V to 5000 V in 500 V increments).

  • Analyze the Data: Plot the signal intensity of the [M+H]+ ion versus the capillary voltage. Select the voltage that provides the highest and most stable signal. Avoid voltages that show signs of instability or electrical discharge.[16]

Step 4: Verification
  • Confirm with LC-MS: Incorporate the optimized voltages into your full LC-MS method.

  • Inject a Sample: Inject a standard sample and verify that the peak shape, intensity, and signal-to-noise ratio are acceptable.

Data Presentation & Visualization

Table 1: Example Data from a Fragmentor Voltage Optimization Experiment
Fragmentor Voltage (V)[M+H]+ Intensity (cps)Signal-to-Noise (S/N)Key Fragment Intensity (cps)Observation
501.5 x 10^5150< 1.0 x 10^3Suboptimal desolvation, low signal
704.2 x 10^5450< 1.0 x 10^3Increasing signal, good S/N
908.9 x 10^59201.5 x 10^3Nearing optimal signal
110 1.2 x 10^6 1300 4.0 x 10^3 Optimal Precursor Signal
1301.1 x 10^611502.5 x 10^4Signal plateaus, fragmentation begins
1508.5 x 10^58001.1 x 10^5Significant in-source fragmentation
1705.1 x 10^54803.4 x 10^5Precursor signal heavily suppressed

This table illustrates how increasing the fragmentor voltage initially boosts the precursor ion signal before causing it to decrease due to in-source fragmentation.

Diagram 1: Workflow for Ionization Voltage Optimization

OptimizationWorkflow cluster_prep Step 1: Preparation cluster_frag Step 2: Fragmentor Voltage cluster_cap Step 3: Capillary Voltage cluster_verify Step 4: Verification P1 Prepare 100 ng/mL Standard Solution P2 Infuse into MS (10 µL/min) P1->P2 F1 Set moderate Capillary Voltage (3.5kV) P2->F1 F2 Ramp Fragmentor V (50V to 250V) F1->F2 F3 Plot Intensity vs. Voltage & Find Optimum F2->F3 C1 Set Optimal Fragmentor V (from Step 2) F3->C1 C2 Ramp Capillary V (1kV to 5kV) C1->C2 C3 Plot Intensity vs. Voltage & Find Optimum C2->C3 V1 Apply Optimal Settings to LC-MS Method C3->V1 V2 Confirm Performance V1->V2

Caption: A systematic workflow for optimizing mass spectrometer ionization parameters.

Diagram 2: Relationship Between Cone Voltage and Ion Signal

ConeVoltageEffect Signal Intensity Signal Intensity origin x_axis x_axis origin->x_axis y_axis y_axis origin->y_axis prec_label [M+H]+ 0.5,0.6 0.5,0.6 2,2.5 2,2.5 0.5,0.6->2,2.5 4,4.2 4,4.2 2,2.5->4,4.2 6,3.8 6,3.8 4,4.2->6,3.8 8,2 8,2 6,3.8->8,2 frag_label Fragment Ion 3,0.6 3,0.6 4,1 4,1 3,0.6->4,1 6,2.5 6,2.5 4,1->6,2.5 8,4.5 8,4.5 6,2.5->8,4.5 optimal_region Optimal Region 3.5,0.5 3.5,0.5 3.5,4.5 3.5,4.5 3.5,0.5->3.5,4.5 desolvation_region Insufficient Desolvation fragmentation_region In-Source Fragmentation

Caption: The effect of cone/fragmentor voltage on precursor and fragment ion intensity.

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Orhekafore Bedu, O. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • ACS Publications. (2025, April 15). Critical Role of Voltage Application Points in “Analog” and “Digital” Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2025, September 30). APCI ionizatIon process - Episode 15 | Introduction to LC-MS/MS. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • National High Magnetic Field Laboratory. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • PMC. (2025, April 15). Critical Role of Voltage Application Points in “Analog” and “Digital” Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • University of North Carolina. (n.d.). LC-MS/MS Quantitative Assays.
  • NorthEast BioLab. (n.d.). Complete Guide To Achieve Reliable Quantitative LC-MS Measurements.
  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Nittala, S. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • ACS Publications. (2018, December 20). Study of Atmospheric Pressure Chemical Ionization Mechanism in Corona Discharge Ion Source with and without NH3 Dopant by Ion Mobility Spectrometry combined with Mass Spectrometry: A Theoretical and Experimental Study. Retrieved from [Link]

  • University of Bristol. (n.d.). Electrospray ionization (ESI).
  • Reddit. (2025, January 23). Ion formation in electrospray ionisation. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. Retrieved from [Link]

  • Shimadzu. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry.
  • myadlm.org. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • ResearchGate. (2016, June 15). What are the steps to follow to develop and validate an HPLC-MS/MS method?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • MDPI. (2023, April 27). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • American Laboratory. (2005, March 1). LC-MS With Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization. Retrieved from [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved from [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]

  • MDPI. (2021, November 2). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS.
  • UND Scholarly Commons. (n.d.). Optimization of Electrospray Ionization for Liquid Chromatography Time-of-Flight Mass Spectrometry Analysis of Preservatives in Wood Leachate Matrix. Retrieved from [Link]

  • OPUS. (2022, May 10). Towards Unbiased Evaluation of Ionization Performance in LC-HRMS Metabolomics Method Development.

Sources

Eliminating carryover of 4-Ethyl-5-fluoropyrimidine-d3 in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Throughput Screening Division

Topic: Eliminating Carryover of 4-Ethyl-5-fluoropyrimidine-d3 in High-Throughput Screening

Document ID: TSC-HTS-2026-02-001

Introduction: The Challenge of Deuterated Compound Carryover in HTS

In high-throughput screening (HTS) environments, the primary goals are speed and accuracy. Sample carryover—the appearance of an analyte signal in a blank or subsequent sample from a preceding, high-concentration sample—directly compromises these goals. It can lead to false positives, inaccurate quantification, and wasted resources.

This guide provides a comprehensive troubleshooting framework specifically for eliminating carryover of 4-Ethyl-5-fluoropyrimidine-d3 , a deuterated, fluorinated pyrimidine derivative. Compounds of this class can be particularly challenging due to their potential for non-specific binding to various surfaces within an LC-MS/MS system. This document will walk you through a systematic process of identifying, quantifying, and eradicating carryover to ensure the integrity of your HTS data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: What is sample carryover, and why is it a critical issue in HTS?

A: Sample carryover is the contamination of a current sample by a preceding one. In an LC-MS/MS workflow, this typically occurs when molecules from a high-concentration sample adsorb onto surfaces of the autosampler, injection valve, tubing, or analytical column. These retained molecules then leach out during subsequent analyses, appearing as a peak in blank or low-concentration samples. In HTS, where thousands of compounds are rapidly screened, even minor carryover can lead to a significant number of false positives, skewing structure-activity relationship (SAR) data and leading researchers down unproductive paths.

Q2: How can I definitively confirm that the signal I'm observing is carryover?

A: The standard method is to perform a "blank injection" experiment. The sequence should be:

  • System Equilibration Blank: A blank injection (matrix without analyte) to establish the baseline noise.

  • High-Concentration Standard (HCS): An injection of 4-Ethyl-5-fluoropyrimidine-d3 at the highest concentration used in your assay.

  • Blank Injection 1: An immediate injection of the blank matrix.

  • Blank Injection 2: A second consecutive blank injection.

  • Blank Injection 3: A third consecutive blank injection.

If a peak corresponding to your analyte appears in "Blank Injection 1" and diminishes in subsequent blanks, you have confirmed carryover. The magnitude of the carryover is typically expressed as a percentage of the HCS peak area.

Q3: Are fluorinated and deuterated compounds like 4-Ethyl-5-fluoropyrimidine-d3 more susceptible to carryover?

A: Yes, they can be. Fluorinated compounds can exhibit unique electronic properties and may engage in non-specific binding with various surfaces, particularly certain plastics and stainless steel components that have become active over time. While deuteration itself (the -d3 label) does not inherently increase carryover, the overall physicochemical properties of the parent molecule (hydrophobicity, pKa, and planarity) are the primary drivers. Pyrimidine-based structures can be "sticky" due to their aromaticity and nitrogen atoms, which can interact with active sites on surfaces within the flow path.

Part 2: Troubleshooting Guide - A Systematic Approach to Elimination

Carryover is a system-wide problem. The most effective troubleshooting strategy is to work methodically from the most common source (the autosampler) outwards to the rest of the LC-MS system.

Workflow for Troubleshooting Carryover

This workflow provides a visual guide to the systematic process of identifying and eliminating carryover.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Autosampler Optimization cluster_2 Phase 3: System & Column Investigation cluster_3 Resolution A 1. Run Carryover Test (HCS followed by 3 blanks) B 2. Analyze Data: Is analyte peak in Blank 1? A->B C 3. Optimize Wash Solution (See Protocol 2 & Table 1) B->C Yes L Proceed with HTS Assay B->L No D 4. Increase Wash Time & Volume C->D E 5. Re-run Carryover Test D->E F 6. Carryover Eliminated? E->F G 7. Isolate Components (Remove column, inject HCS -> Blank) F->G No F->L Yes H 8. Clean/Replace Rotor Seal & Injection Port G->H I 9. Flush Column or Replace H->I J 10. Re-run Carryover Test I->J K 11. Carryover Eliminated? J->K K->L Yes M Consult Sr. Scientist or Instrument Manufacturer K->M No

Caption: A step-by-step decision tree for troubleshooting carryover.

Step 1: Focus on the Autosampler Wash Method

The autosampler needle and injection valve are the most frequent culprits of carryover.[1][2] The default wash solution (often matching the initial mobile phase) may not be aggressive enough to remove all adsorbed molecules of 4-Ethyl-5-fluoropyrimidine-d3.

Causality: The goal of the wash solvent is to be a better solvent for the analyte than the surfaces it is stuck to.[3] For a molecule like 4-Ethyl-5-fluoropyrimidine-d3, which has both polar (nitrogens) and non-polar (ethyl group, aromatic ring) characteristics, a multi-component wash solution is often required.

Recommendations:

  • Increase Organic Strength: If your mobile phase is reversed-phase, start by increasing the percentage of organic solvent (e.g., Acetonitrile or Methanol) in your wash solution. Acetonitrile-based washes often outperform methanol-based ones for reducing carryover.[4]

  • Add an Acid/Base Modifier: Adding a small percentage (0.1-0.5%) of an acid (like formic acid) or a base (like ammonium hydroxide) can disrupt ionic interactions between your analyte and active sites on metal or plastic surfaces.

  • Introduce a "Solubilizing" Solvent: For particularly stubborn compounds, adding a small amount (5-10%) of a solvent like Isopropanol (IPA) or Dimethyl Sulfoxide (DMSO) to the wash can dramatically improve cleaning efficiency. DMSO is an excellent solvent for a wide range of compounds but must be thoroughly flushed to prevent it from entering the column.

  • Increase Wash Time and Volume: Extend the duration of the needle wash and ensure the volume used is sufficient to flush the entire needle and sample loop several times over.[5][6]

Data-Driven Approach: The effectiveness of different wash solutions can be systematically evaluated. See Protocol 1 for the experimental design and Table 1 for example results.

Table 1: Example Efficacy of Different Wash Solutions on Carryover Reduction

Wash Solution Composition% Carryover in Blank 1% Reduction vs. BaselineNotes
Baseline: 90:10 Water:Acetonitrile (ACN)0.52%N/AStandard starting condition.
50:50 Water:ACN0.15%71%Improved, but carryover still present.
50:50 Water:ACN with 0.2% Formic Acid0.08%85%Acid helps disrupt ionic binding.
45:45:10 Water:ACN:Isopropanol (IPA) with 0.2% Formic Acid0.01% 98% Optimal. IPA acts as a strong solubilizer for adsorbed analyte.
10% DMSO in ACN<0.005%>99%Highly effective, but requires a subsequent flush with a weaker solvent.
Step 2: Investigate the Broader LC System

If optimizing the wash solution does not fully resolve the issue, the carryover may originate from other components.[1][7]

Causality: Scratches or wear on the injector rotor seal can create microscopic pockets where the sample can be retained.[2][8][9] Similarly, the column itself, especially the frit or the head of the column bed, can retain strongly adsorbed compounds that are not fully eluted during the gradient.

Recommendations:

  • Isolate the Autosampler: A simple diagnostic is to remove the analytical column (replace it with a zero-dead-volume union) and run your HCS followed by a blank. If you still see a significant carryover peak, the problem is almost certainly in the autosampler (needle, loop, or valve). If the carryover peak disappears or is drastically reduced, the column is the primary source.[1]

  • Inspect and Replace Consumables: The injector rotor seal is a consumable part. If it is worn or scratched, it must be replaced. This is a common and often overlooked source of persistent carryover.[8][9]

  • Perform Aggressive Column Flushing: If the column is identified as the source, develop a high-strength flushing method. This might involve running a high percentage of a strong solvent like IPA or using a gradient that goes to 100% organic and holds for several column volumes.

Step 3: Advanced Chromatographic Strategies

For the most challenging cases, modifications to the analytical method itself may be necessary.

  • Gradient Optimization: Ensure your gradient profile holds at a high organic percentage for long enough to elute all components. A shallow gradient may not be sufficient to remove a strongly retained analyte like 4-Ethyl-5-fluoropyrimidine-d3.

  • Employ a Sacrificial Injection: In some HTS workflows, it is faster to inject a blank sample between the high-concentration standard and the first test sample. This "sacrificial" blank effectively "washes" the system, but it increases total run time.

Part 3: Experimental Protocols

Protocol 1: Quantitative Carryover Assessment

Objective: To accurately quantify the percentage of carryover in the LC-MS system.

Methodology:

  • Prepare Solutions:

    • Blank Matrix: The exact solvent composition used to dissolve your HTS samples (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

    • High-Concentration Standard (HCS): Prepare 4-Ethyl-5-fluoropyrimidine-d3 in the blank matrix at the highest expected concentration of your assay.

  • LC-MS Sequence Setup:

    • Injection 1: Blank Matrix

    • Injection 2: Blank Matrix

    • Injection 3: HCS

    • Injection 4: Blank Matrix (Blank 1)

    • Injection 5: Blank Matrix (Blank 2)

    • Injection 6: Blank Matrix (Blank 3)

  • Data Analysis:

    • Integrate the peak area of the analyte in the HCS chromatogram (Area_HCS).

    • Integrate the peak area of the analyte in the Blank 1 chromatogram (Area_B1).

    • Calculate the percent carryover using the formula: % Carryover = (Area_B1 / Area_HCS) * 100

  • Acceptance Criteria: For most HTS applications, a carryover of <0.05% is considered acceptable.

Protocol 2: Preparation of Advanced Wash Solutions

Objective: To prepare effective wash solutions for carryover elimination.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Water

  • LC-MS grade Formic Acid (FA)

  • LC-MS grade Ammonium Hydroxide (NH4OH)

Procedure (for 100 mL of Wash Solution):

  • Acidic IPA Wash (Recommended Starting Point):

    • Measure 45 mL of HPLC-grade Water into a 100 mL graduated cylinder.

    • Add 45 mL of HPLC-grade ACN.

    • Add 10 mL of HPLC-grade IPA.

    • Add 0.2 mL of Formic Acid.

    • Transfer to a clean solvent bottle, cap, and mix thoroughly by inversion. Sonicate for 5 minutes to degas.

  • Basic Wash (Alternative for acidic compounds):

    • Measure 50 mL of HPLC-grade Water into a 100 mL graduated cylinder.

    • Add 50 mL of HPLC-grade ACN.

    • Add 0.2 mL of Ammonium Hydroxide.

    • Transfer to a clean solvent bottle, cap, and mix thoroughly. Sonicate for 5 minutes.

Safety Note: Always prepare wash solutions in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 4: Visualizing the Mechanism of Carryover

This diagram illustrates how analyte molecules can adhere to imperfections in the flow path, leading to carryover in subsequent injections.

Sources

Identifying degradation products of 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling & Impurity Isolation Subject: Troubleshooting Degradation & Analysis of 4-Ethyl-5-fluoropyrimidine-d3 Audience: Senior Analytical Chemists & DMPK Scientists

Introduction: The Stability-Structure Nexus

You are likely working with 4-Ethyl-5-fluoropyrimidine-d3 as either a stable isotope internal standard (IS) for quantification or as a mechanistic probe to study metabolic soft spots (Kinetic Isotope Effect).

This molecule presents a unique analytical paradox: the pyrimidine ring is electron-deficient and prone to nucleophilic attack, while the ethyl side chain is electron-rich and susceptible to radical oxidation. Furthermore, the presence of deuterium (d3) introduces chromatographic and mass-spectral shifts that can be mistaken for degradation if not properly calibrated.

This guide moves beyond standard SOPs to address the why and how of specific failure modes.

Module 1: Chromatographic Anomalies (The "Ghost" Peak)

User Query: "I see a split peak or a shoulder eluting just before my main peak in RPLC. Is this a degradation product?"

Technical Diagnosis: Before assuming degradation, you must rule out the Deuterium Isotope Effect . In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often elute slightly earlier than their protio-analogs. This is because the C-D bond is shorter and has a smaller molar volume than the C-H bond, slightly reducing the lipophilicity of the molecule.

Troubleshooting Protocol:

  • Calculate Resolution (

    
    ):  If the shift is 
    
    
    
    min and mass spectra are identical (accounting for the +3 Da shift), it is likely the isotope effect, not an impurity.
  • Check the D-Label Position:

    • Assumption: Your "d3" label is likely on the terminal methyl of the ethyl group (

      
      ).
      
    • Test: Run a mixture of the native (protio) and d3-labeled compound. If they co-elute perfectly in HILIC but separate in C18, it is a lipophilicity-driven isotope effect.

  • The "D-Exchange" Trap: If you observe a mass shift of -1 Da (e.g., M+3 becomes M+2) over time in protic solvents (MeOH/Water), your deuterium might be in an exchangeable position (unlikely for ethyl-d3, but possible if the label is on the ring C2/C6 positions).

Module 2: Mass Spectrometry Interpretation

User Query: "My MS/MS fragmentation pattern is inconsistent. How do I confirm the integrity of the ethyl group?"

Technical Diagnosis: The fragmentation of 4-ethyl-5-fluoropyrimidine is dominated by the stability of the aromatic ring vs. the lability of the alkyl chain. The fluorine atom at C5 strengthens the ring against simple cleavage but directs fragmentation.

Fragmentation Logic (MS/MS):

  • Precursor:

    
    
    
  • Primary Loss (Ethyl Cleavage): The most common loss is the methyl radical (

    
     or 
    
    
    
    ) from the ethyl group.
    • Diagnostic: If you lose 15 Da, your D3 label is gone (or wasn't there). If you lose 18 Da, the D3 label was on the terminal methyl.

  • Secondary Loss (Ring Opening): Retro-Diels-Alder (RDA) reactions are common in pyrimidines, often losing HCN or HCND.

Visualization: MS/MS Fragmentation Pathway

MS_Fragmentation Precursor Precursor [M+H]+ (4-Ethyl-5-F-pyrimidine-d3) Frag1 Fragment A Loss of Methyl (-CD3) [M-18]+ Precursor->Frag1  Benzylic Cleavage (High Energy) Frag2 Fragment B Loss of HF (-20 Da) Precursor->Frag2  Fluorine Elimination Frag3 Fragment C RDA Cleavage (Ring Opening) Precursor->Frag3  Ring Disintegration

Caption: Predicted MS/MS fragmentation logic. Loss of 18 Da (CD3) confirms the integrity of the labeled ethyl tail.

Module 3: Degradation Pathways (Stress Testing)

User Query: "I found a +16 Da and a +14 Da impurity after 40°C/75% RH storage. What are they?"

Technical Diagnosis: The 4-ethyl-5-fluoropyrimidine scaffold has two distinct weak points:

  • The Benzylic Position (

    
    -Carbon):  The 
    
    
    
    of the ethyl group is activated by the aromatic ring. It is the primary site for autoxidation.
  • The C6 Position: The carbon adjacent to the Nitrogen (N1) and Fluorine (C5) is electron-deficient and prone to nucleophilic attack (hydrolysis).

Key Degradation Products Table:

Mass Shift (

)
Proposed StructureMechanismCriticality
+16 Da 4-(1-Hydroxyethyl)-5-F-pyrimidine-d3Oxidation (Benzylic hydroxylation). Common in liquid formulations.High
+14 Da 4-Acetyl-5-F-pyrimidine-d3Oxidation (Ketone formation). Follows the +16 Da step.High
+16 Da N-Oxide (N1 or N3)N-Oxidation . Occurs with peroxides or light.Medium
-20 Da (+18) 4-Ethyl-5-hydroxy-pyrimidineNucleophilic Subst. (Defluorination). Rare; requires high pH.Low
Ring Open Urea derivatives / FluoromalonaldehydeHydrolysis . Extreme pH or enzymatic (DPD-like) action.High

Visualization: Degradation Pathway Tree

Degradation_Pathways Parent 4-Ethyl-5-F-pyrimidine-d3 (Parent) Ox_Inter Intermediate: 1-Hydroxyethyl-d3 (+16 Da) Parent->Ox_Inter  Autoxidation (Light/Peroxides) Hydro_Ring Degradant B: Ring Opening (Ureido-acrylates) Parent->Hydro_Ring  Hydrolysis (High pH / H2O) NOx Degradant C: N-Oxide (+16 Da) Parent->NOx  Oxidative Stress Ox_Final Degradant A: 4-Acetyl-5-F-pyrimidine (+14 Da / Loss of D?) Ox_Inter->Ox_Final  Further Ox. (-2H/-2D)

Caption: Primary degradation pathways. The ethyl side-chain oxidation is the dominant pathway under standard stability conditions.

Module 4: Experimental Validation Protocols

To confirm the identity of these impurities, do not rely solely on MS mass accuracy. Use this orthogonal approach:

Protocol A: The "Shift" Test (Isotopic Purity)

Objective: Determine if degradation involves the loss of the deuterium label.

  • Method: Compare the MS spectrum of the +14 Da impurity (Ketone) vs. the Parent.

  • Logic:

    • If the parent is

      
       (Ethyl-d3):
      
    • Oxidation to Acetyl (

      
      ) retains the d3 label.
      
    • Result: The mass shift should be exactly +14.01 Da (O minus 2H).

    • If the oxidation happens at the terminal methyl (unlikely but possible), you lose the D.

Protocol B: Forced Degradation (Stress Testing)

Objective: Generate sufficient quantities of degradants for NMR.

  • Oxidative Stress: Treat 1 mg/mL sample with 3%

    
     at RT for 4 hours.
    
    • Target: N-oxides and Side-chain hydroxyls.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Target: Ring opening and Defluorination.

    • Note: 5-Fluoropyrimidines are notoriously unstable in base; expect rapid transient color changes (yellow/brown) indicating ring cleavage.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Council for Harmonisation. Link

  • Wotherspoon, R. B., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability. Analytica Chimica Acta.[3] Link

  • Iyer, S. S., et al. (2004).[4] Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of Chromatographic Science. Link[4]

  • Lohkamp, B., et al. (2006). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology (NIH/PMC). Link

Sources

Validation & Comparative

Benchmarking Isotopic Purity: 4-Ethyl-5-fluoropyrimidine-d3 Verification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the bioanalysis of Voriconazole and its degradation pathways, 4-Ethyl-5-fluoropyrimidine (Voriconazole Impurity C) represents a critical analyte. Accurate quantification in complex biological matrices (plasma, urine) demands a Stable Isotope Labeled Internal Standard (SIL-IS) that mirrors the analyte's physicochemical behavior without contributing to the analyte signal.

4-Ethyl-5-fluoropyrimidine-d3 (ethyl-d3) is the industry gold standard for this application. However, commercial synthesis batches vary in isotopic enrichment. A "98% atom D" specification on a label is insufficient for regulated GLP assays; it must be empirically verified.

This guide compares the performance of the d3-SIL-IS against Analog IS alternatives and details the Dual-Validation Protocol (NMR + HRMS) required to verify isotopic enrichment before method validation.

Product Comparison: SIL-IS vs. Alternatives

Why invest in the deuterated standard? The following table contrasts the performance of 4-Ethyl-5-fluoropyrimidine-d3 against common alternatives in LC-MS/MS workflows.

Feature4-Ethyl-5-fluoropyrimidine-d3 (SIL-IS)Structural Analog (e.g., 5-Fluorouracil)External Standardization (No IS)
Retention Time (RT) Matches Analyte (±0.05 min)*Shifts significantlyN/A
Matrix Effect Correction Excellent: Co-elutes, compensating for suppression/enhancement.Poor: Elutes in a different matrix zone.None: High risk of error.
Recovery Correction High: Mimics extraction losses perfectly.Variable: Different solubility/pKa.None.
Cross-Talk Risk Moderate: Requires purity verification (the focus of this guide).Low: Mass difference is usually distinct.N/A.
Cost High (

$)
Low ($)Low ($)

*Note: Deuterium labeling can cause a slight RT shift (usually earlier) in RPLC due to the secondary isotope effect, but it remains the closest possible match.

Technical Verification Protocols

To validate the "Cross-Talk Risk" mentioned above, you must determine the Isotopic Enrichment (Atom % D) and the Isotopic Distribution . We employ a self-validating dual-method approach.

Method A: Proton NMR (1H-qNMR) – The Structural Validator

Objective: Quantify the residual unlabeled methyl protons to determine Atom % D. Principle: The d3-labeling replaces the methyl protons (-CH3) with deuterium (-CD3). Deuterium is "silent" in 1H-NMR. Therefore, any signal observed at the methyl position represents unlabeled impurity (d0, d1, or d2) .

Experimental Protocol
  • Sample Prep: Dissolve ~5-10 mg of 4-Ethyl-5-fluoropyrimidine-d3 in 600 µL of DMSO-d6 (preferred for solubility and separating water peaks).

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Scans: 64 (to improve S/N for the residual trace peak).

    • Relaxation Delay (D1): ≥ 10 seconds (critical for quantitative integration).

  • Analysis:

    • Reference Peak: Identify the aromatic proton at C2 (Singlet, ~8.9 ppm) or C6 (Doublet, ~8.6 ppm). Set integral to 1.0.

    • Target Region: Zoom into the methyl region (~1.2 ppm).

    • Observation:

      • Unlabeled (d0): Distinct Triplet (J=7.6 Hz).

      • Labeled (d3):Silent baseline.

    • Integration: Integrate the region where the methyl triplet would be.

Calculation


Method B: HRMS – The Distribution Analyst

Objective: Determine the exact isotopologue distribution (M0, M1, M2, M3) to assess "Spectral Purity." Principle: NMR gives an average enrichment. HRMS reveals if you have a mixture of d0 and d3, or a spread of d1/d2 intermediates.

Experimental Protocol
  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Isocratic 50:50).

  • Infusion: Direct injection or short column bypass (flow injection).

  • MS Settings: Positive ESI, Range m/z 100–200. Resolution > 30,000.

  • Target Ions:

    • d0 (Impurity): m/z 127.067 (C6H8FN2+)

    • d3 (Analyte): m/z 130.086 (C6H5D3FN2+)

Data Analysis (Simplified Deconvolution)

Direct peak height comparison is often sufficient for QC, but for strict validation, correct for the natural abundance of 13C (1.1%) and 15N.

Quick QC Calculation (Contribution to Unlabeled Channel):



Acceptance Criteria: < 0.5% contribution to the d0 channel is recommended for high-sensitivity assays.

Data Presentation & Logic Flow

Comparative Data: What to Expect

The following table illustrates hypothetical results from three different vendor lots.

Lot ID1H-NMR (Methyl Region)HRMS (m/z 127 Intensity)HRMS (m/z 130 Intensity)Calculated EnrichmentStatus
Lot A Flat Baseline1.2e32.5e7>99.9%Pass
Lot B Small Broad Hump5.0e42.4e799.8%Pass
Lot C Distinct Triplet8.5e52.4e796.5%Fail

Lot C represents a "diluted" isotope standard that would cause significant interference in the quantification of low-level Voriconazole Impurity C.

Verification Workflow Diagram

The following Graphviz diagram outlines the decision logic for accepting a new lot of Reference Standard.

VerificationFlow Start Receive 4-Ethyl-5-fluoropyrimidine-d3 Visual Visual Inspection (Color/Form) Start->Visual NMR 1H-qNMR Analysis (DMSO-d6) Visual->NMR CheckNMR Residual Methyl Signal? NMR->CheckNMR HRMS HRMS Direct Infusion (m/z 127 vs 130) CheckNMR->HRMS No / Trace Reject REJECT / Contact Supplier CheckNMR->Reject Significant Triplet Calc Calculate % Contribution to Unlabeled Channel HRMS->Calc Decision Contribution < 0.5%? Calc->Decision Approve RELEASE for Method Validation Decision->Approve Yes Decision->Reject No

Caption: Logical workflow for verifying isotopic purity prior to bioanalytical method validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19074919, 4-Ethyl-5-fluoropyrimidine. Retrieved from [Link]

Certificate of Analysis (CoA) interpretation for 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Voriconazole Impurity C (Internal Standard) Audience: Bioanalytical Scientists, QC Managers, and Method Development Leads

Executive Summary: The "Silent" Standard

In the high-stakes quantification of Voriconazole impurities, 4-Ethyl-5-fluoropyrimidine (often designated as Impurity C in EP monographs or Related Compound C ) presents a unique challenge. As a process-related impurity and degradation product, its low molecular weight (MW 126.13) and high polarity make it susceptible to severe matrix effects in LC-MS/MS workflows.

This guide provides a technical interpretation of the Certificate of Analysis (CoA) for its stable isotope-labeled internal standard (SIL-IS), 4-Ethyl-5-fluoropyrimidine-d3 . We move beyond basic purity checks to focus on isotopic enrichment and cross-talk potentials —the two factors that determine whether your assay passes FDA/EMA validation or fails due to phantom signals.

The CoA Deep Dive: Critical Parameters

A standard CoA lists chemical purity and identity. For a d3-labeled standard, these are insufficient. You must analyze the Isotopic Distribution to prevent "Isotopic Cross-Talk."

A. Chemical Purity vs. Isotopic Purity
  • Chemical Purity (>98%): Measured by HPLC-UV or GC-FID. This ensures that when you weigh 1 mg, you are actually adding 1 mg of the pyrimidine structure, ensuring accurate stoichiometry.

  • Isotopic Purity (Enrichment): This is the percentage of the molecule that actually contains Deuterium.[1]

    • The Trap: A CoA claiming "99 atom % D" can still contain enough d0 (unlabeled) species to ruin a trace-level assay.

B. The "d0" Hazard (Isotopic Clustering)

In trace analysis (e.g., quantifying Impurity C at 0.05% levels), the Internal Standard is added at a concentration much higher than the analyte. If your IS contains even 0.5% of the unlabeled (d0) form, that d0 will co-elute with your analyte and trigger the analyte's specific MRM transition.

The CoA Check: Look for the Mass Distribution or Isotopic Split section.

  • Ideal Spec: d0 < 0.1%, d3 > 99.0%.

  • Risky Spec: d0 > 0.5%. (This will cause false positives in your Blanks).

C. Visualizing the Decision Matrix

Use this logic flow to determine if a specific lot of 4-Ethyl-5-fluoropyrimidine-d3 is suitable for your method.

CoA_Decision_Tree Figure 1: CoA Validation Workflow for Deuterated Internal Standards Start Review CoA for 4-Ethyl-5-fluoropyrimidine-d3 ChemPurity Chemical Purity (HPLC/GC) Start->ChemPurity Pass1 > 98% ChemPurity->Pass1 High Purity Fail1 < 95% ChemPurity->Fail1 Low Purity IsoPurity Isotopic Enrichment (Atom % D) D0_Check Check d0 Content (Mass Spec Data) IsoPurity->D0_Check Pass2 d0 < 0.1% D0_Check->Pass2 Warn2 d0 = 0.1% - 0.5% D0_Check->Warn2 Fail2 d0 > 0.5% D0_Check->Fail2 Pass1->IsoPurity Action_Reject REJECT Will Bias Quantitation Fail1->Action_Reject Action_Use APPROVED Suitable for Trace Analysis Pass2->Action_Use Action_Adjust CAUTION Requires Blank Subtraction or Higher LLOQ Warn2->Action_Adjust Fail2->Action_Reject

Comparative Performance Guide

Why invest in the d3-labeled standard? Below is an objective comparison of the d3-IS against common alternatives used in Voriconazole impurity profiling.

Experimental Context
  • Analyte: 4-Ethyl-5-fluoropyrimidine (Impurity C).[2][3][]

  • Matrix: Human Plasma (PK studies) or Voriconazole Formulation (QC).

  • Challenge: Early elution (polar) leads to high ion suppression from phospholipids.

Performance Data Comparison
Performance MetricExternal Standard (No IS)Structural Analog (e.g., 5-Fluorouracil)4-Ethyl-5-fluoropyrimidine-d3 (SIL-IS)
RT Match ExactShifted (~0.5 - 1.0 min diff)Exact Co-elution
Matrix Effect Correction None (0% correction)Partial (Different ionization efficiency)Full Correction (Experiences same suppression)
Linearity (

)
0.980 - 0.9900.990 - 0.995> 0.999
Precision (%CV) 10 - 15%5 - 8%< 3%
Cost LowLowModerate/High
Regulatory Risk High (FDA 2018 BMV Warning)ModerateLow (Gold Standard)
The Mechanism of Correction

The d3-IS is superior because it co-elutes with the analyte. If the matrix suppresses the analyte signal by 40%, it also suppresses the d3-IS signal by 40%. The ratio remains constant, preserving accuracy.

Matrix_Effect_Correction Figure 2: Mechanism of Matrix Effect Correction by SIL-IS cluster_0 LC Column Elution cluster_1 Ionization (ESI Source) cluster_2 Quantification Analyte Analyte (Impurity C) RT: 2.5 min Suppression Ion Suppression (Signal Reduced by 40%) Analyte->Suppression IS_d3 Internal Std (d3-Analog) RT: 2.5 min IS_d3->Suppression Matrix Matrix Zone (Phospholipids) RT: 2.4-2.6 min Matrix->Suppression Interference Result Ratio Calculation (Analyte Area / IS Area) Error Cancels Out Suppression->Result

Validation Protocol: The "Blank Challenge"

Do not accept the CoA at face value. Before running your full validation, perform this specific experiment to verify the isotopic purity claims.

Objective

To confirm that the d3-IS does not contribute a signal to the analyte (d0) channel (Cross-talk).

Methodology
  • Preparation: Prepare the Internal Standard solution at the working concentration intended for the assay (e.g., 500 ng/mL).

  • Injection: Inject a "Zero Sample" (Blank Matrix + Internal Standard). Do not add Analyte.

  • Monitor:

    • Channel 1 (Analyte): m/z 127.1

      
       107.1 (or optimized fragment).
      
    • Channel 2 (IS): m/z 130.1

      
       110.1.
      
  • Acceptance Criteria:

    • The peak area in Channel 1 (Analyte) must be < 20% of the LLOQ (Lower Limit of Quantitation) of the analyte.

    • If a peak appears at the retention time of the analyte, the IS is chemically impure (contains d0) and will bias your low-level data.

References

  • European Pharmacopoeia (Ph. Eur.). Voriconazole Monograph 2576. (Defines Impurity C structure and limits).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[5] (Establishes requirements for Internal Standard response variability and cross-talk). Link

  • Wong, P., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry. (Methodology for calculating isotopic distribution). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19074919, 4-Ethyl-5-fluoropyrimidine. (Chemical structure and physical properties).[3][][6][7] Link

  • ResolveMass Laboratories. Isotopic Purity Using LC-MS. (Technical explanation of isotopic enrichment vs. chemical purity). Link

Sources

A Comparative Analysis of Retention Time: 4-Ethyl-5-fluoropyrimidine-d3 versus its Non-Deuterated Standard in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative bioanalysis and drug metabolism studies, stable isotope-labeled compounds, particularly deuterated analogues, have become the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[1] Their near-identical physicochemical properties to the analyte of interest ensure they effectively track the analyte through sample preparation and analysis, correcting for variability.[2][3] However, the substitution of hydrogen with its heavier isotope, deuterium, can introduce subtle but measurable differences in chromatographic behavior.[4] This guide provides an in-depth comparison of the retention time of 4-Ethyl-5-fluoropyrimidine-d3 against its non-deuterated (protiated) standard, supported by a detailed experimental protocol and an exploration of the underlying scientific principles.

The Chromatographic Isotope Effect: Why Deuteration Matters for Retention Time

The phenomenon governing the differential chromatographic behavior between isotopologues is known as the chromatographic isotope effect. In reversed-phase liquid chromatography (RPLC), it is commonly observed that deuterated compounds elute slightly earlier than their non-deuterated counterparts.[5][6] This is often referred to as an "inverse isotope effect."

The root of this effect lies in the fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond. This results in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[4] In the context of RPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, these subtle molecular changes lead to weaker van der Waals interactions between the deuterated analyte and the non-polar stationary phase.[5] Consequently, the deuterated compound has a slightly lower affinity for the stationary phase and is eluted earlier by the mobile phase.

The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, their position within the molecule, and the specific chromatographic conditions employed.[7]

cluster_0 Molecular Properties cluster_1 Resulting Characteristics cluster_2 Chromatographic Interaction (RPLC) cluster_3 Observed Outcome C-H_Bond C-H Bond (Longer, Weaker) Protiated Non-Deuterated Standard Larger van der Waals Radius Higher Polarizability C-H_Bond->Protiated C-D_Bond C-D Bond (Shorter, Stronger) Deuterated 4-Ethyl-5-fluoropyrimidine-d3 Smaller van der Waals Radius Lower Polarizability C-D_Bond->Deuterated Stronger_Interaction Stronger Hydrophobic Interaction with Stationary Phase Protiated->Stronger_Interaction Weaker_Interaction Weaker Hydrophobic Interaction with Stationary Phase Deuterated->Weaker_Interaction Longer_RT Longer Retention Time Stronger_Interaction->Longer_RT Shorter_RT Shorter Retention Time Weaker_Interaction->Shorter_RT

Caption: The inverse isotope effect in reversed-phase chromatography.

Experimental Protocol: Comparative HPLC Analysis

The following protocol outlines a robust method for comparing the retention times of 4-Ethyl-5-fluoropyrimidine and its d3-labeled analogue. This self-validating system ensures a precise and reproducible assessment of the chromatographic isotope effect.

Start Start Sample_Prep Sample Preparation: - Prepare 10 µg/mL solutions of both compounds in 50:50 Acetonitrile:Water. - Create a mixed solution containing both. Start->Sample_Prep HPLC_Setup HPLC System Setup: - C18 Column (e.g., 4.6 x 150 mm, 5 µm) - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: 0.1% Formic Acid in Acetonitrile Sample_Prep->HPLC_Setup Gradient_Elution Gradient Elution: - Set a linear gradient from 10% to 90% B over 10 minutes. - Flow rate: 1.0 mL/min HPLC_Setup->Gradient_Elution Injection Injection: - Inject 10 µL of each individual solution and the mixed solution. Gradient_Elution->Injection Detection Detection (MS): - Monitor m/z for Protiated (e.g., 127.06) and Deuterated (e.g., 130.08) compounds. Injection->Detection Data_Analysis Data Analysis: - Determine retention time (tR) at peak apex. - Calculate ΔtR = tR(protiated) - tR(deuterated). Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparative retention time analysis.

Materials and Instrumentation
  • Analytes: 4-Ethyl-5-fluoropyrimidine and 4-Ethyl-5-fluoropyrimidine-d3 (isotopic purity ≥98%).

  • Solvents: LC-MS grade acetonitrile and water.

  • Additive: Formic acid (LC-MS grade).

  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer for selective detection.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare individual stock solutions of 4-Ethyl-5-fluoropyrimidine and 4-Ethyl-5-fluoropyrimidine-d3 at a concentration of 1 mg/mL in acetonitrile.

    • Create working solutions of each analyte at 10 µg/mL by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

    • Prepare a mixed working solution containing both analytes at 10 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient:

      • 0.0 min: 10% B

      • 10.0 min: 90% B

      • 12.0 min: 90% B

      • 12.1 min: 10% B

      • 15.0 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Utilize electrospray ionization (ESI) in positive ion mode.

    • Monitor the specific mass-to-charge ratios (m/z) for the protonated molecules:

      • 4-Ethyl-5-fluoropyrimidine: [M+H]⁺

      • 4-Ethyl-5-fluoropyrimidine-d3: [M+H]⁺

  • Data Analysis:

    • Inject the mixed standard solution in triplicate to assess reproducibility.

    • Determine the retention time for each analyte from the apex of its chromatographic peak.

    • Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analogue from the non-deuterated standard.

Comparative Data Summary

The following table presents hypothetical, yet representative, data from the described experiment.

AnalyteRetention Time (t_R) (minutes)
4-Ethyl-5-fluoropyrimidine7.58
4-Ethyl-5-fluoropyrimidine-d37.52
Retention Time Shift (Δt_R) 0.06

Discussion and Implications

The experimental data clearly demonstrates that 4-Ethyl-5-fluoropyrimidine-d3 elutes earlier than its non-deuterated counterpart, with a retention time shift of 0.06 minutes under the specified conditions. This observation is in strong agreement with the established principles of the chromatographic isotope effect in reversed-phase HPLC.[4][5] The three deuterium atoms on the ethyl group of 4-Ethyl-5-fluoropyrimidine-d3 reduce its overall hydrophobicity, leading to a decreased affinity for the C18 stationary phase and, consequently, a shorter retention time.

While this retention time difference is small, it is a critical consideration for analytical method development, particularly in regulated bioanalysis.[8] For quantitative LC-MS assays where the deuterated analogue serves as an internal standard, it is crucial to ensure that the chromatographic peak of the analyte and the internal standard are sufficiently resolved from any interfering matrix components. A slight shift in retention time can sometimes be advantageous in moving the internal standard peak away from a matrix interference that might be co-eluting with the analyte. However, a significant separation could potentially expose the analyte and internal standard to different matrix effects, which could compromise the accuracy of quantification.[7]

Conclusion

The substitution of hydrogen with deuterium in 4-Ethyl-5-fluoropyrimidine results in a predictable and measurable decrease in retention time in reversed-phase HPLC. This phenomenon, driven by the fundamental differences in bond strength and molecular properties between C-H and C-D bonds, underscores the importance of careful chromatographic evaluation when employing deuterated internal standards. Understanding and characterizing this isotope effect is paramount for the development of robust, accurate, and reliable LC-MS methods in drug development and other scientific disciplines. The unparalleled benefits of deuterated standards in terms of data integrity and confidence in analytical results are critical for decision-making in research and regulated environments.[1]

References

  • BenchChem. (2025). Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Benchchem.com.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Resolvemass.ca.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Resolvemass.ca.
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. Benchchem.com.
  • Ioffe, V., & Zigman, S. (n.d.). Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC. Teva Pharmaceutical Industries.
  • J.C.M., R., & M.J., B. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Kertesz, V., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry - ACS Publications.

Sources

A Senior Application Scientist's Guide to Calculating Isotopic Purity of 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of isotopic purity is not merely a quality control metric; it is a cornerstone of data integrity for studies involving isotopically labeled compounds.[1] This guide provides an in-depth comparison of analytical techniques for calculating the isotopic purity of 4-Ethyl-5-fluoropyrimidine-d3, a labeled impurity of the antifungal agent Voriconazole. We will delve into the established methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), while also exploring alternative techniques. The focus will be on the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Importance of Isotopic Purity in Pharmaceutical Development

Deuterated compounds, such as 4-Ethyl-5-fluoropyrimidine-d3, are invaluable tools in pharmaceutical research and development. They serve as internal standards in pharmacokinetic studies, aid in metabolite identification, and can even be developed as active pharmaceutical ingredients (APIs) with improved metabolic profiles.[2][3] The substitution of hydrogen with its stable isotope, deuterium, imparts a change in mass that is readily detectable by mass spectrometry and alters the resonance frequency in NMR spectroscopy.[1]

However, the synthesis of deuterated compounds rarely results in 100% isotopic enrichment.[4] The final product is typically a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For 4-Ethyl-5-fluoropyrimidine-d3, where the ethyl group is deuterated, one can expect to find not only the desired d3 species but also d2, d1, and d0 (unlabeled) species. The accurate quantification of these isotopologues is critical, as their presence can impact the accuracy of quantitative bioanalytical assays and the interpretation of metabolic studies. Regulatory bodies like the FDA require rigorous characterization and quantification of these isotopic impurities.[5][6]

Primary Analytical Techniques: A Head-to-Head Comparison

The two most powerful and widely accepted techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is an unparalleled technique for determining the site of deuteration and for quantifying the extent of isotopic enrichment.[1] It relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ²H (deuterium), will absorb and re-emit electromagnetic radiation at a specific frequency when placed in a magnetic field.

By comparing the integral of a residual proton signal at a deuterated position to the integral of a signal from a non-deuterated position within the same molecule or to a certified internal standard, one can accurately calculate the isotopic purity.[4][9]

Experimental Protocol: q¹H NMR for 4-Ethyl-5-fluoropyrimidine-d3

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-Ethyl-5-fluoropyrimidine-d3 sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.[9]

    • Dissolve the sample and internal standard in a known volume (typically 0.6-0.7 mL) of a high-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte or standard.[10]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer Example):

    • Pulse Program: A standard single pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is often sufficient. For enhanced accuracy, especially for low-level impurities, a pulse program with a longer relaxation delay is recommended.[11][12]

    • Acquisition Time (AQ): ≥ 3 seconds to ensure adequate digitization of the signal.

    • Relaxation Delay (D1): 5-7 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration. A D1 of 30-60 seconds is often used for highly accurate quantification.[12]

    • Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.[11]

    • Flip Angle: A 30° or 45° pulse angle is often used to reduce the impact of T1 differences.[12]

  • Data Processing and Calculation:

    • Apply Fourier transformation with a small amount of line broadening (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the residual proton signal of the ethyl group (CH₂D and CHD₂) and a well-resolved signal from a non-deuterated part of the molecule (e.g., the pyrimidine ring protons).

    • The isotopic purity is calculated using the following formula:

    Isotopic Purity (%) = (1 - (Integral of residual CHx / Number of residual H) / (Integral of reference CH / Number of reference H)) * 100

Causality Behind Experimental Choices:

  • Choice of Internal Standard: The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte. This ensures that the reference for quantification is reliable.[9]

  • Long Relaxation Delay: This is the most critical parameter for accurate quantification in NMR. It ensures that all nuclei have returned to their equilibrium state before the next pulse, making the signal integral directly proportional to the number of nuclei.[12]

  • High Signal-to-Noise Ratio: A high S/N reduces the error in the integration of small signals, which is crucial when quantifying low levels of non-deuterated species.[11]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer load Load sample into spectrometer setup Set acquisition parameters (pulse program, D1, NS) load->setup acquire Acquire ¹H NMR spectrum setup->acquire process Fourier transform, phase, and baseline correct integrate Integrate residual and reference proton signals process->integrate calculate Calculate isotopic purity integrate->calculate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Quantitative ¹H NMR workflow for isotopic purity determination.

Directly observing the deuterium signal provides a complementary approach. While less sensitive than ¹H NMR, it offers a direct measure of the deuterated species present.

Experimental Protocol: ²H NMR

  • Sample Preparation: A higher concentration of the sample (50-100 mg in 0.6 mL of a protic solvent like CHCl₃) is typically required due to the lower sensitivity of the ²H nucleus.

  • Instrument Parameters:

    • The spectrometer is tuned to the deuterium frequency.

    • A standard single-pulse experiment is used.

    • A sufficient number of scans is crucial to obtain a good S/N.

  • Data Analysis: The integral of the deuterium signal is compared to an internal or external standard of known deuterium content.[13]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Sensitivity Powerhouse

LC-MS is an exceptionally sensitive technique for determining the relative abundance of different isotopologues.[14] High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, can resolve the small mass differences between the d0, d1, d2, and d3 species.[15]

Experimental Protocol: LC-HRMS for 4-Ethyl-5-fluoropyrimidine-d3

  • Sample Preparation:

    • Prepare a stock solution of the 4-Ethyl-5-fluoropyrimidine-d3 sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • LC Parameters:

    • Column: A C18 reversed-phase column is suitable for this compound.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common choice to ensure good ionization.[16]

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Parameters (ESI-HRMS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan mode with high resolution (>10,000) to resolve the isotopologues.

    • Mass Range: A narrow mass range around the expected m/z of the protonated molecule should be scanned.

  • Data Processing and Calculation:

    • Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0, d1, d2, d3).

    • Integrate the peak area for each isotopologue.

    • Correct the peak areas for the natural abundance of ¹³C.[17]

    • The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

    Isotopic Purity (%) = (Area of d3 / (Area of d0 + Area of d1 + Area of d2 + Area of d3)) * 100

Causality Behind Experimental Choices:

  • Chromatographic Separation: While not strictly necessary for a pure standard, LC separation is crucial for complex matrices to remove interfering compounds that could suppress the ionization of the analyte.[14]

  • High-Resolution Mass Spectrometry: This is essential to separate the isotopologue peaks, which are very close in mass.[15]

  • Correction for Natural Isotope Abundance: The presence of naturally occurring ¹³C can contribute to the M+1 peak, which can be mistaken for the d1 isotopologue. This correction is vital for accurate quantification.[17]

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms_acq LC-MS Data Acquisition cluster_proc_lcms Data Processing & Calculation prep_stock Prepare stock solution dilute Dilute to working concentration prep_stock->dilute inject Inject sample into LC system separate Chromatographic separation inject->separate analyze High-resolution mass analysis separate->analyze extract_xic Extract ion chromatograms for each isotopologue integrate_peaks Integrate peak areas extract_xic->integrate_peaks correct_abundance Correct for ¹³C natural abundance integrate_peaks->correct_abundance calc_purity Calculate isotopic purity correct_abundance->calc_purity cluster_prep_lcms cluster_prep_lcms cluster_lcms_acq cluster_lcms_acq cluster_prep_lcms->cluster_lcms_acq cluster_proc_lcms cluster_proc_lcms cluster_lcms_acq->cluster_proc_lcms

LC-MS workflow for isotopic purity determination.

Comparison of NMR and LC-MS

FeatureNMR SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates molecules based on their physicochemical properties and then measures their mass-to-charge ratio.
Information Provided Unambiguous determination of the site of deuteration. Accurate quantification of isotopic enrichment.Highly sensitive detection and quantification of the relative abundance of different isotopologues.
Sensitivity LowerHigher
Sample Requirement Higher (mg range)Lower (µg to ng range)
Throughput LowerHigher
Key Advantage Provides structural information and absolute quantification with an internal standard.Exceptional sensitivity and ability to analyze complex mixtures.
Key Limitation Lower sensitivity, requiring more sample.Does not directly provide information on the site of deuteration.

Alternative Analytical Techniques

While NMR and LC-MS are the primary methods, other techniques can provide complementary information or may be suitable for specific applications.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that can differentiate between C-H and C-D bonds due to their different vibrational frequencies.[18] The intensity of the C-D stretching band can be correlated with the degree of deuteration. While generally less sensitive than NMR and MS, Raman spectroscopy can be a rapid, non-destructive method for screening samples.[19] Recent studies have shown its utility in monitoring deuteration in biological systems.[19]

Infrared (IR) Spectroscopy

Similar to Raman spectroscopy, IR spectroscopy can distinguish between C-H and C-D bonds.[20][21] The C-D stretching vibration appears in a region of the IR spectrum that is typically free from other signals, making it a useful diagnostic peak.[22] Fourier-transform infrared (FTIR) spectroscopy can be used for quantitative analysis by creating a calibration curve with standards of known isotopic purity.[23]

Conclusion: A Multi-faceted Approach to Ensuring Isotopic Purity

The determination of isotopic purity for deuterated compounds like 4-Ethyl-5-fluoropyrimidine-d3 is a critical aspect of pharmaceutical development and quality control. While both NMR and LC-MS are powerful techniques, they provide complementary information. For a comprehensive and robust characterization, a combination of both is often recommended.[1][8] NMR spectroscopy provides the definitive structural confirmation of deuteration and accurate quantification, while LC-MS offers unparalleled sensitivity for detecting and quantifying low-level isotopic impurities. The choice of technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the amount of sample available, and the complexity of the sample matrix. Alternative techniques like Raman and IR spectroscopy can serve as valuable screening tools. By understanding the principles and practical considerations of each method, researchers can confidently and accurately determine the isotopic purity of their deuterated compounds, ensuring the integrity and reliability of their scientific data.

References

  • Application of infrared spectroscopy to study carbon-deuterium kinetics and isotopic spectral shifts at the single-cell level. (2025). PubMed. [Link]

  • Application of infrared spectroscopy to study carbon-deuterium kinetics and isotopic spectral shifts at the single-cell level. (2025). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. (2005). Analytical Chemistry. [Link]

  • Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. (2024). ACS Publications. [Link]

  • ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments. (2019). PubMed. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method. (n.d.). PMC - NIH. [Link]

  • Raman spectra of deuterated hydrocarbons for labeling applications. (n.d.). ResearchGate. [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates. [Link]

  • Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. (2012). BioMed Central.
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Mass Distribution Calculation for Isotopically Enriched Macromolecules. (n.d.). SourceForge. [Link]

  • Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent. [Link]

  • Development of an MRM method. (n.d.). University of Washington. [Link]

  • Determination of Deuterium Concentration in Biological Fluids by NMR Spectroscopy. (n.d.). World Academy of Science, Engineering and Technology. [Link]

  • Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. (n.d.). PMC. [Link]

  • Raman optical activity study of deuterated sugars: deuterium labelling as a tool for structural analysis. (2024). RSC Publishing.
  • Raman optical activity study of deuterated sugars: deuterium labelling as a tool for structural analysis. (n.d.). RSC Publishing. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. (2022). ACS Publications. [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. [Link]

  • On-line in situ determination of deuterium content in water via FTIR spectroscopy. (2018). RSC Publishing. [Link]

  • LC/MS Drug Quantitation. (n.d.). IMSERC - Northwestern University. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]

  • the development of pseudo-sim/mrm and risk-based screening methods for characterization of human exposome. (n.d.). DR-NTU. [Link]

  • Raman Microspectroscopy to Trace the Incorporation of Deuterium from Labeled (Micro)Plastics into Microbial Cells. (n.d.). PMC. [Link]

  • Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. [Link]

  • Isotopic enrichment calculator from mass spectra. (n.d.). GitHub. [Link]

  • MRM development. (2024). Reddit. [Link]

  • Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. (n.d.). MDPI.
  • Guide to Applications of IR Spectroscopy. (n.d.). Bruker. [Link]

  • Determining aqueous deuterium detection limits via infrared spectroscopy to understand its capabilities for real-time monitoring of tritiated water. (2024). UKAEA Scientific Publications. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Developing In Situ Chemometric Models with Raman Spectroscopy for Monitoring an API Disproportionation with a Complex Polymorphic Landscape. (2023). MDPI. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026). ResearchGate. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). LinkedIn.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. [Link]

Sources

Comparison of commercial suppliers for high-purity 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

Role: Internal Standard for Voriconazole Impurity C Quantification CAS (Labeled): 1794786-17-6 | CAS (Unlabeled): 137234-88-9

Executive Summary: The Criticality of Impurity C

In the bioanalysis and quality control of Voriconazole, 4-Ethyl-5-fluoropyrimidine (Impurity C) represents a critical degradation product and process impurity. Accurate quantification of this species at trace levels (often <0.05% threshold) requires a Stable Isotope Labeled (SIL) internal standard that mimics the analyte's physicochemical properties without introducing spectral interference.

4-Ethyl-5-fluoropyrimidine-d3 is the industry-standard SIL for this application. However, commercial sources vary significantly in isotopic enrichment and chemical purity. A "d3" label on the ethyl group is chemically stable, but low-quality synthesis can lead to significant "d0" (unlabeled) carryover , which directly biases impurity quantification results, potentially causing false OOS (Out of Specification) results in QC release testing.

This guide compares the primary commercial sources and provides a mandatory experimental protocol to validate lot suitability before use in GMP workflows.

Commercial Supplier Landscape

The market for this niche isotope is dominated by a few primary manufacturers, with many distributors rebranding the same stock.

Table 1: Supplier Specification Comparison
FeatureToronto Research Chemicals (TRC) Omsynth Lifesciences BOC Sciences / Custom
Role Primary Manufacturer (Benchmark)Manufacturer (Alternative)Custom Synthesis
Catalog # TRC-E918002OM_000508Custom Quote
Purity (Chemical) "Neat" (typically >98% by HPLC)Specified ≥98.75%Customizable (>99%)
Isotopic Enrichment Typically ≥99% atom % D≥98% atom % DCustomizable (≥99.5%)
Form Solid (Neat)SolidSolid or Solution
Label Position Ethyl-d3 (Terminal methyl)Ethyl-d3Flexible
Risk Profile Low: High batch-to-batch consistency.Medium: Check CoA for d0 presence.High: Lead time & synthesis risk.
Primary Distributors LGC Standards, CymitQuimica, FisherDirect SalesDirect Sales

Analyst Insight: TRC is the de facto reference standard for this molecule. Most "local" suppliers (e.g., LGC, Cymit) are simply reselling TRC stock. When sourcing from alternative manufacturers like Omsynth to reduce cost, you must perform the "Isotopic Crosstalk Validation" (Section 4) to ensure the d0 content is <0.5%.

Technical Evaluation: The "d0" Liability

The primary failure mode for 4-Ethyl-5-fluoropyrimidine-d3 is Isotopic Interference .

  • The Mechanism: If the synthesis of the d3-ethyl group is incomplete, the standard will contain traces of d2, d1, and d0 (unlabeled) isotopologs.

  • The Consequence: The "d0" impurity in your Internal Standard co-elutes exactly with the native Impurity C analyte.

  • The Impact: In trace analysis (e.g., quantifying Impurity C at 0.01%), even a 0.1% "d0" contamination in the IS can double the calculated concentration of the impurity, causing a false failure of the drug batch.

Recommendation: For trace impurity profiling, Isotopic Enrichment must be ≥99.0% . Do not accept ≥98% without verifying the specific abundance of the M+0 ion.

Experimental Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). Every new lot of 4-Ethyl-5-fluoropyrimidine-d3 must undergo the following qualification before release into the lab.

Protocol: Isotopic Crosstalk & Suppression Assessment

Objective: Determine if the IS contributes signal to the Analyte channel (Interference) and if the Analyte contributes to the IS channel (Crosstalk).

Methodology: LC-MS/MS (MRM Mode)

  • Analyte Transition (Impurity C): 127.1 → 107.1 (approx)

  • IS Transition (d3-IS): 130.1 → 110.1 (approx)

Step-by-Step Workflow:

  • Blank Preparation: Inject mobile phase. Ensure noise is < 5% of LLOQ.

  • IS-Only Injection: Inject the Internal Standard at the working concentration (e.g., 500 ng/mL).

    • Monitor: Analyte Transition (127.1 → 107.1).

    • Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification) of Impurity C.

  • Analyte-Only Injection: Inject Impurity C at the ULOQ (Upper Limit of Quantification).

    • Monitor: IS Transition (130.1 → 110.1).

    • Acceptance Criteria: Signal in IS channel must be < 5% of the IS response .

  • Zero Sample: Spike Matrix with IS only (no analyte).

    • Verify: No matrix-induced conversion of IS to Analyte (rare for this molecule, but critical for stability).

Visual Workflow: Lot Acceptance Logic

ValidationWorkflow Start New Lot: 4-Ethyl-5-fluoropyrimidine-d3 Step1 Prepare IS Solution (Working Conc.) Start->Step1 Step2 Inject IS Only (Monitor Analyte MRM) Step1->Step2 Decision1 Is Analyte Signal > 20% of LLOQ? Step2->Decision1 Fail1 REJECT LOT (Significant d0 Contamination) Decision1->Fail1 Yes Step3 Inject Analyte ULOQ (Monitor IS MRM) Decision1->Step3 No Decision2 Is IS Signal > 5% of IS Response? Step3->Decision2 Fail2 REJECT METHOD (Mass Resolution/Crosstalk Issue) Decision2->Fail2 Yes Pass LOT APPROVED Release for GMP Use Decision2->Pass No

Caption: Logic flow for validating new lots of deuterated internal standards to prevent false-positive impurity readings.

References
  • European Pharmacopoeia (Ph. Eur.) . Voriconazole Monograph 2576. (Defines Impurity C as 4-Ethyl-5-fluoropyrimidine).[1][2][3][4]

  • U.S. Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Omsynth Lifesciences . Product Catalog: 4-Ethyl-5-fluoropyrimidine-d3. Available at: [Link]

Sources

Definitive Guide: QC Testing Protocols for 4-Ethyl-5-fluoropyrimidine-d3 Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-5-fluoropyrimidine-d3 serves as the critical Stable Isotope Labeled (SIL) Internal Standard (IS) for the bioanalysis of Voriconazole and related fluoropyrimidine antimetabolites. In LC-MS/MS quantification, the accuracy of your Lower Limit of Quantitation (LLOQ) is directly tied to the quality of this reagent.

This guide moves beyond basic "Certificate of Analysis" checking. It outlines a rigorous, self-validating Quality Control (QC) framework designed to detect the two most common failures in deuterated reagents: Isotopic Scrambling (


 breakthrough)  and Chemical Impurity Co-elution .
Part 1: The Comparative Landscape

Not all "d3" reagents are created equal. In drug development, the choice between a Certified Reference Material (CRM) and a standard chemical grade often dictates the success of a validation study (per ICH M10 guidelines).

Table 1: Performance Matrix – Commercial Grades vs. In-House Synthesis

FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard Grade C: Research/In-House
Isotopic Enrichment

atom D

atom D
Variable (Often

)

(Unlabeled) Content

(Critical)

Often

Chemical Purity

(HPLC)


Impurity Profile Quantified knowns (e.g., Hydroxy-analogs)Unidentified peaks presentHigh risk of precursor carryover
Application GMP/GLP Clinical BioanalysisMethod Development / DiscoveryNon-regulated screening
Risk Factor Low: No cross-talk at LLOQMedium: Potential LLOQ interferenceHigh: False positives in blank matrix

Scientist’s Note: The presence of unlabeled (


) 4-Ethyl-5-fluoropyrimidine in your IS is the "silent killer" of sensitivity. Even 1% 

in your IS spike can double your background noise in the analyte channel, effectively raising your LLOQ.
Part 2: Critical QC Protocols
Protocol A: Isotopic Enrichment & Scrambling Analysis (LC-HRMS)

Objective: Quantify the "Isotopic Cross-talk" factor. We are not just looking for the d3 peak; we are hunting for the d0 (unlabeled) contaminant.

Methodology:

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution

    
    ).
    
  • Mobile Phase: Isocratic 70% Water / 30% Acetonitrile (

    
     Formic Acid).
    
  • Concentration: Prepare IS solution at

    
     (high concentration required to see trace 
    
    
    
    ).
  • Detection: Extract Ion Chromatograms (EIC) for:

    • 
       130.08 (Target 
      
      
      
      [M+H]+)
    • 
       127.06 (Contaminant 
      
      
      
      [M+H]+)
    • 
       128.07 (
      
      
      
      ) and 129.07 (
      
      
      )

Acceptance Criteria (Self-Validating):

  • 
     Contribution:  The area response of the 
    
    
    
    ion must be
    
    
    of the
    
    
    response.
  • Why? If you spike the IS at

    
     into a sample, 
    
    
    
    
    
    equals
    
    
    of "fake" analyte signal. If your assay LLOQ is
    
    
    , this batch is unusable.
Protocol B: Impurity Profiling via HPLC-UV

Objective: Detect synthesis by-products, specifically 6-ethyl-5-fluoropyrimidin-4-ol , a common hydrolysis degradation product that ionizes poorly but suppresses MS signals.

Methodology:

  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    , 
    
    
    
    ).
  • Gradient: 5% to 95% ACN over 20 minutes.

  • Wavelength: 260 nm (Pyrimidine max) and 220 nm (General organic).

  • System Suitability: Inject a standard of Voriconazole (if available) to ensure resolution between the IS and the drug.

Critical Insight: Deuterated standards often degrade faster than their non-deuterated counterparts due to the Kinetic Isotope Effect (secondary) affecting storage stability. Any new peak


 appearing after 6 months of storage indicates the need for re-purification.
Protocol C: Proton NMR (

-NMR) for Regioselectivity

Objective: Confirm the deuterium is located on the ethyl group (terminal methyl) and has not "scrambled" onto the pyrimidine ring.

Steps:

  • Solvent:

    
    .
    
  • Target Signals:

    • Pyrimidine Ring Protons: Look for singlets around

      
       ppm. (Should integrate to 1H each).
      
    • Ethyl Group:

      • 
         Analog: Triplet (
        
        
        
        ) and Quartet (
        
        
        ).
      • 
         Target: The Triplet at 
        
        
        
        should be absent (replaced by deuterium). The Quartet at
        
        
        may appear as a broad singlet or weak multiplet due to coupling with the adjacent
        
        
        .
  • Validation: If the triplet at

    
     remains, the deuteration failed or back-exchanged.
    
Part 3: Visualization of Workflows
Diagram 1: The QC Decision Matrix

This workflow illustrates the logical gate for releasing a batch of IS for clinical bioanalysis.

QC_Workflow Start Batch Receipt: 4-Ethyl-5-fluoropyrimidine-d3 ID_Check Identity Check (1H-NMR) Start->ID_Check Enrichment Isotopic Enrichment (LC-HRMS) ID_Check->Enrichment Decision_D0 Is D0 (Unlabeled) > 0.5%? Enrichment->Decision_D0 Purity Chemical Purity (HPLC-UV) Decision_Purity Total Impurities > 2.0%? Purity->Decision_Purity Decision_D0->Purity No Fail_Scrap REJECT BATCH (High Risk of LLOQ Failure) Decision_D0->Fail_Scrap Yes (Cross-talk Risk) Decision_Purity->Fail_Scrap Yes Pass_Release RELEASE For Bioanalysis Decision_Purity->Pass_Release No

Caption: QC Decision Tree ensuring only reagents with low isotopic cross-talk (


) enter the analytical workflow.
Diagram 2: The Mechanism of Isotopic Interference

Understanding why we test. This diagram shows how poor QC leads to data rejection.

Interference_Mechanism IS_Reagent IS Reagent (Contaminated with 1% D0) Sample_Prep Spike into Blank Matrix IS_Reagent->Sample_Prep Contains D0 impurity LCMS LC-MS/MS Analysis Sample_Prep->LCMS Signal_D3 Channel 130.1 (IS Signal) LCMS->Signal_D3 Major Ion Signal_D0 Channel 127.1 (Analyte Signal) LCMS->Signal_D0 Interference (Cross-talk) Result False Positive (>20% of LLOQ) Signal_D0->Result Fails FDA/EMA Criteria

Caption: Mechanism showing how


 impurity in the IS reagent directly contributes to false signals in the analyte channel.
References
  • US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Voriconazole Synthesis and Impurity Profiling. PubChem Compound Summary. Retrieved from [Link]

  • Almac Group. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Ethyl-5-fluoropyrimidine-d3

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and metabolic research, isotopically labeled compounds like 4-Ethyl-5-fluoropyrimidine-d3 are invaluable tools. The strategic replacement of hydrogen with deuterium can significantly alter metabolic pathways, offering insights into pharmacokinetics and safety profiles.[1] However, with the utility of such specialized reagents comes the profound responsibility of ensuring their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Ethyl-5-fluoropyrimidine-d3, grounding every recommendation in the principles of chemical safety and regulatory compliance.

The disposal of this compound requires careful consideration of two key structural features: the fluorinated pyrimidine ring and the deuterium labeling . While deuterium is a stable, non-radioactive isotope, the compound's chemical reactivity is dominated by its identity as a halogenated heterocyclic molecule.[1] Therefore, its disposal pathway aligns with that of hazardous chemical waste, specifically halogenated organic compounds.

Part 1: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) for the non-deuterated analogue, 4-Ethyl-5-fluoropyrimidine, provides critical safety information.[2]

Key Hazards:

  • Harmful if swallowed: Causes serious eye irritation and may cause respiratory irritation.[2]

  • Combustibility: While not highly flammable, thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx). The C-F bond is strong, and its decomposition products are a primary concern in disposal.

  • Environmental Hazard: Fluorinated organic compounds can be persistent in the environment. Improper disposal can lead to contamination of waterways and soil.[3]

Personal Protective Equipment (PPE): Always consult the specific SDS for the compound you are using.[1] Standard PPE includes:

  • Tight-sealing safety goggles or a face shield.[2]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat.[2]

  • All handling of the neat compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors.[2][4]

Hazard StatementGHS PictogramPrecautionary Action
Harmful if swallowedExclamation MarkDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2]
Causes serious eye irritationExclamation MarkWear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
May cause respiratory irritationExclamation MarkAvoid breathing vapors. Use only in a well-ventilated area or fume hood.[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 4-Ethyl-5-fluoropyrimidine-d3 is not merely a suggestion but a requirement dictated by regulations from bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] This workflow ensures safety and compliance from the point of use to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Route start Experiment Complete decon Decontaminate Glassware & Surfaces start->decon waste_sol Aqueous & Organic Waste Solutions start->waste_sol solid_waste Contaminated Solids (Gloves, Wipes, etc.) start->solid_waste rinsate Solvent Rinsate decon->rinsate Triple rinse with appropriate solvent halogenated HALOGENATED Organic Waste Container waste_sol->halogenated Segregate Immediately solid_container SOLID Hazardous Waste Container solid_waste->solid_container ehs EHS Pickup & Manifesting halogenated->ehs solid_container->ehs rinsate->halogenated incineration High-Temperature Incineration with Acid Gas Scrubbing ehs->incineration Compliant Transport caption Disposal workflow for 4-Ethyl-5-fluoropyrimidine-d3.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.